Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-3-6-13(12(11)2)9-10-15(16)14-7-4-8-14/h3,5-6,14H,4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVFPDAHLIWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644660 | |
| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-45-8 | |
| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Introduction: The Emerging Significance of Substituted Cyclobutyl Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved pharmacological profiles is paramount. Among these, the cyclobutane moiety has garnered increasing attention for its unique conformational constraints and metabolic stability.[1] When incorporated into a larger molecular framework, such as in Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone , this four-membered ring system can impart significant advantages in terms of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound (CAS 898793-45-8), a compound of interest for its potential as a versatile building block in the synthesis of new chemical entities. We will delve into its synthesis, physicochemical characteristics, analytical methodologies, and prospective applications in drug development, offering a holistic perspective for the discerning researcher.
Molecular Profile and Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₂₀O | Defines the elemental composition of the molecule. |
| Molecular Weight | 216.32 g/mol | Influences diffusion, bioavailability, and formulation. |
| LogP (Octanol/Water Partition Coefficient) | ~4.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |
| Boiling Point | ~330 °C | Relevant for purification and handling at elevated temperatures. |
| Polar Surface Area (PSA) | 17.1 Ų | Influences cell membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 1 | Can participate in hydrogen bonding with biological targets. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility. |
Note: These values are estimations derived from computational models and should be confirmed by experimental analysis.
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient method is the Friedel-Crafts acylation, a robust reaction for the formation of aryl ketones.[7][8][9][10][11] This section outlines a representative protocol, emphasizing the rationale behind the procedural steps.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of 1,2-dimethylbenzene (o-xylene, 1.0 equivalent) in a dry, non-polar solvent such as dichloromethane.
-
Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Formation of the Acylium Ion: Cool the mixture to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise from the dropping funnel.
-
Causality: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which then abstracts the chloride to form a highly electrophilic acylium ion. This is the key electrophile in the reaction. The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.
-
-
Electrophilic Aromatic Substitution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Causality: The electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking the acylium ion. The reaction proceeds via an electrophilic aromatic substitution mechanism. The two methyl groups on the benzene ring are ortho- and para-directing; acylation is expected to occur at the position para to one methyl group and ortho to the other, leading to the desired 2,3-dimethylphenyl product.
-
-
Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Causality: The addition of ice and acid hydrolyzes the aluminum chloride complex and protonates any remaining reactants or byproducts, making them more water-soluble and facilitating their removal during the aqueous workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Causality: The desired product is organic-soluble and will be partitioned into the dichloromethane layer.
-
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The sodium bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove any residual water. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: Column chromatography separates the desired product from any unreacted starting materials or byproducts based on their differing polarities.
-
Analytical Characterization: A Predictive Approach
In the absence of published experimental spectra for this compound, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra based on the known chemical shifts and characteristic absorption bands of its constituent functional groups.[11][12][13][14]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 7.10-7.30 (m, 3H): Aromatic protons of the 2,3-dimethylphenyl ring. The substitution pattern will lead to a complex multiplet.
-
δ 3.50 (p, 1H): Methine proton of the cyclobutyl ring adjacent to the carbonyl group. Expected to be a pentet due to coupling with the adjacent methylene protons.
-
δ 2.80-3.00 (m, 2H): Methylene protons of the ethyl chain adjacent to the carbonyl group.
-
δ 2.60-2.80 (m, 2H): Methylene protons of the ethyl chain adjacent to the aromatic ring.
-
δ 2.30 (s, 3H): Methyl protons at the 2-position of the phenyl ring.
-
δ 2.25 (s, 3H): Methyl protons at the 3-position of the phenyl ring.
-
δ 1.80-2.20 (m, 6H): Methylene protons of the cyclobutyl ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~210: Carbonyl carbon.
-
δ ~138-140: Quaternary aromatic carbons attached to the methyl groups.
-
δ ~125-135: Aromatic CH carbons.
-
δ ~50: Methine carbon of the cyclobutyl ring adjacent to the carbonyl.
-
δ ~45: Methylene carbon of the ethyl chain adjacent to the carbonyl.
-
δ ~30: Methylene carbon of the ethyl chain adjacent to the aromatic ring.
-
δ ~25: Methylene carbons of the cyclobutyl ring.
-
δ ~20: Methyl carbons on the aromatic ring.
Predicted IR Spectrum (KBr, cm⁻¹)
-
~3050-3000: Aromatic C-H stretch.
-
~2950-2850: Aliphatic C-H stretch.
-
~1705: Strong C=O stretch (ketone).
-
~1600, 1480: Aromatic C=C stretches.
-
~1450: CH₂ bend.
-
~800-850: Aromatic C-H out-of-plane bend, indicative of the substitution pattern.
Potential Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The cyclobutane ring can act as a bioisostere for other cyclic or acyclic moieties, potentially improving metabolic stability and reducing off-target effects.[1]
In Silico ADMET Profiling
To further assess its potential as a drug candidate, we can utilize computational tools to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15]
| ADMET Property | Predicted Outcome | Implication |
| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Penetration | Likely | May be suitable for targeting the central nervous system. |
| CYP450 Inhibition | Potential for inhibition of some isoforms | Further experimental validation is required to assess drug-drug interaction risks. |
| Hepatotoxicity | Low to moderate risk | In vitro and in vivo studies are necessary for confirmation. |
| Ames Mutagenicity | Unlikely to be mutagenic | Suggests a lower risk of carcinogenicity. |
Disclaimer: These are predictive models and do not replace experimental validation.
Potential Biological Targets
While no specific biological targets for this compound have been reported, the 2,3-dimethylphenyl moiety is present in various biologically active molecules. For instance, compounds containing a dimethylphenyl group have been investigated as inhibitors of enzymes such as PI3Kα and as dual MDM2/XIAP inhibitors, which are relevant targets in cancer therapy.[16][17] The unique conformation and lipophilicity imparted by the cyclobutyl ethyl ketone portion of the molecule could lead to novel interactions with these or other biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, we can infer general safety guidelines based on similar compounds. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its physicochemical properties, as predicted by in silico models, suggest it possesses drug-like characteristics. The cyclobutane scaffold offers a pathway to novel chemical space, and the dimethylphenyl moiety provides a handle for potential interactions with a variety of biological targets. Further experimental investigation into its synthesis, biological activity, and full characterization of its properties is warranted to unlock its full potential as a valuable tool for the development of the next generation of therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
- Jung, M. E., Sun, D. L., Dwight, T. A., Yu, P., Li, W., & Houk, K. N. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141.
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Powers Group, University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
- University of Delaware, Department of Chemistry and Biochemistry. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- Wang, L., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 405.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Dahan, A., & Miller, J. M. (2012). Prediction of physicochemical properties. In Comprehensive Medicinal Chemistry II (pp. 759-775). Elsevier.
- Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
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Wikipedia. (2024). Xylazine. Retrieved from [Link]
- Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
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- Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(5), 2636-2651.
- Organic Chemistry Tutor. (2016, December 28).
- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Figshare.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Lewis, F. D., & Hilliard, T. A. (1970). Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. Journal of the American Chemical Society, 92(22), 6672-6674.
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Li, Y., et al. (2023). Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitors. ChemRxiv.
- Dearden, J. C. (2007). In Silico Prediction of Physicochemical Properties. Semantic Scholar.
- ResearchGate. (2019). Friedel-Crafts Acylation.
- Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,3-dimethyl-.
- Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed.
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A Comprehensive Technical Guide to the Molecular Structure and Conformational Analysis of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone
Abstract: The unique three-dimensional structure of carbocyclic scaffolds is of paramount importance in modern drug discovery, offering a means to enhance metabolic stability, refine binding affinity, and explore novel chemical space. The cyclobutane moiety, in particular, serves as a conformationally restricted isostere for more flexible alkyl or aryl linkers.[1] This guide presents a comprehensive, methodology-focused framework for the elucidation of the molecular structure and conformational landscape of a novel compound, Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone. In the absence of pre-existing literature on this specific molecule, this document serves as a roadmap for its synthesis, characterization, and in-depth conformational analysis through a synergistic application of experimental and computational techniques. We provide detailed, field-proven protocols for organic synthesis, spectroscopic analysis (NMR, IR, MS), single-crystal X-ray crystallography, and advanced computational modeling with Density Functional Theory (DFT). The causality behind each experimental and computational choice is explained, ensuring a self-validating and reproducible research workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cyclobutane Scaffolds in Medicinal Chemistry
The incorporation of small, strained ring systems into molecular frameworks has become an increasingly important strategy in medicinal chemistry.[2][3] Cyclobutane derivatives, in particular, offer a unique combination of structural rigidity and three-dimensionality that can confer significant advantages to drug candidates.[3][4] Unlike planar aromatic rings or flexible alkyl chains, the puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be critical for optimizing interactions with biological targets.[3][5] This conformational restriction can lead to improved metabolic stability, enhanced binding selectivity, and a reduction in off-target effects.[3][5]
The title compound, this compound, combines this valuable cyclobutane scaffold with a substituted aromatic ring and a flexible ethyl ketone linker. Understanding the preferred conformation of this molecule is crucial for predicting its physicochemical properties and its potential as a building block in drug design. This guide will therefore outline a rigorous, multi-faceted approach to fully characterize its structure in both the solid state and in solution.
Synthesis and Structural Verification
A robust and verifiable synthetic pathway is the foundation of any molecular investigation. Here, we propose a plausible synthetic route and the necessary spectroscopic methods to confirm the identity and purity of the target compound.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the acylation of a suitable organometallic reagent derived from 2,3-dimethylphenylacetonitrile with cyclobutanecarbonyl chloride. This multi-step synthesis is designed to be efficient and scalable.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2,3-dimethylphenylacetic acid.
-
To a solution of 2,3-dimethylphenylacetonitrile in ethanol and water, add a stoichiometric excess of sodium hydroxide.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,3-dimethylphenylacetic acid.
-
-
Step 2: Synthesis of 2,3-dimethylphenylethyl Grignard Reagent.
-
Suspend magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 2-(2,3-dimethylphenyl)ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.
-
Maintain a gentle reflux until all the magnesium has been consumed.
-
-
Step 3: Acylation to form the Ketone.
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Spectroscopic Characterization
Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. The expected key signals are summarized in the table below.
| Technique | Expected Observations | Rationale |
| IR Spectroscopy | Strong, sharp absorption around 1715 cm⁻¹ | Characteristic C=O stretching frequency for an aliphatic ketone.[6] |
| ¹H NMR | Signals at ~2.0-2.5 ppm | Protons on the carbon alpha to the carbonyl group are deshielded.[7] |
| Aromatic signals in the ~7.0-7.3 ppm range | Protons on the 2,3-dimethylphenyl ring. | |
| Aliphatic signals for the cyclobutane and ethyl protons | Complex multiplets in the upfield region. | |
| ¹³C NMR | Signal in the 190-215 ppm range | Characteristic chemical shift for a ketone carbonyl carbon.[6][8] |
| Aromatic signals ~125-140 ppm | Carbons of the dimethylphenyl group. | |
| Aliphatic signals for cyclobutane and ethyl carbons | Upfield signals corresponding to the remaining sp³ hybridized carbons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | Confirms the molecular formula of the compound. |
Solid-State Structure: X-Ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of molecular structure and conformation in the solid state.[9] This technique will reveal precise bond lengths, bond angles, and the puckering of the cyclobutane ring, as well as the relative orientation of the substituents.
Causality in Experimental Design
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[10] The choice of crystallization method is therefore critical. Slow evaporation is a common starting point due to its simplicity. If this fails, solvent diffusion methods are employed to create a slow change in solvent polarity, which can induce crystallization.
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth:
-
Dissolve 5-10 mg of the purified ketone in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).
-
Transfer the solution to a small, clean vial.
-
Method A (Slow Evaporation): Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Method B (Vapor Diffusion): Place the vial containing the dissolved sample inside a larger, sealed chamber containing a less polar anti-solvent (e.g., hexane or pentane). Allow the anti-solvent vapor to slowly diffuse into the sample solution.
-
Monitor the vials daily for the formation of single crystals.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully mount one on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen.[9][11]
-
Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The crystal will be rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[12]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to determine the final atomic positions, bond lengths, and angles.
-
Solution-State Conformation: NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, its conformation in solution can be different and more dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the through-space proximity of protons, which in turn defines the solution-state conformation.[13][14]
The Power of NOESY
The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[14] A 2D NOESY experiment generates a spectrum with cross-peaks between protons that are spatially close, allowing us to map the molecule's three-dimensional structure in solution.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation:
-
Prepare a solution of the purified ketone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Perform a 2D NOESY experiment on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use a mixing time appropriate for a molecule of this size (typically 300-800 ms) to allow for the build-up of NOE signals.
-
-
Data Analysis:
-
Process the 2D NOESY spectrum and identify all cross-peaks.
-
Correlate the cross-peaks with the 1D ¹H NMR assignments.
-
Key expected NOE correlations to probe the conformation include those between:
-
Protons on the cyclobutane ring and the ethyl linker.
-
Protons on the ethyl linker and the methyl groups of the dimethylphenyl ring.
-
Protons on the cyclobutane ring and the aromatic ring.
-
-
The presence or absence of these key cross-peaks will provide strong evidence for the preferred orientation of the substituents around the central ketone.
-
Computational Modeling: A Theoretical Validation
Computational chemistry, specifically Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings.[15][16] By calculating the relative energies of different possible conformations, we can predict the most stable structure and provide a theoretical basis for the experimental observations.
A Multi-Level Approach to Accuracy and Efficiency
A robust computational protocol involves a multi-level approach to balance accuracy and computational cost.[15][16] An initial, broader conformational search with a less computationally demanding method is followed by high-level DFT optimization of the most promising low-energy conformers.
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Conformational Search:
-
Generate a diverse set of initial conformers by systematically rotating the rotatable bonds (C-C bonds of the ethyl linker).
-
Perform an initial geometry optimization of all generated conformers using a computationally efficient method, such as a semi-empirical method (e.g., GFN2-xTB) or a fast DFT method with a small basis set.
-
-
High-Level DFT Optimization:
-
Select all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) from the initial search.
-
Perform full geometry optimization and frequency calculations for these selected conformers using a higher-level DFT method. A recommended level of theory is B3LYP-D3(BJ) with a 6-311+G(d,p) basis set.[17]
-
Incorporate an implicit solvation model (e.g., SMD or CPCM) to simulate the solvent environment used in the NMR experiments.[18]
-
-
Energy Analysis and Structure Comparison:
-
Calculate the relative free energies of all optimized conformers, including zero-point vibrational energy and thermal corrections.
-
The conformer with the lowest free energy is predicted to be the most stable in solution.
-
Compare the key dihedral angles and inter-proton distances of the lowest energy conformers with the data obtained from X-ray crystallography and NOESY experiments for a comprehensive and validated structural assignment.
-
Integrated Workflow and Data Visualization
The synergy between experimental and computational methods is crucial for a complete understanding of the molecule's structure and conformation. The following diagrams illustrate the overall workflow and the logical relationships between the different analytical techniques.
Caption: Integrated workflow for the structural and conformational elucidation of the target molecule.
Caption: Logical relationship between experimental and computational methodologies.
Conclusion
This technical guide provides a rigorous and comprehensive framework for the complete structural and conformational characterization of this compound. By integrating organic synthesis, advanced spectroscopic techniques, and high-level computational modeling, researchers can obtain a detailed understanding of this novel molecule. The protocols and rationale presented herein are not only applicable to the title compound but also serve as a template for the investigation of other new chemical entities, particularly those containing the medicinally relevant cyclobutane scaffold. This multi-faceted approach ensures scientific integrity and provides the authoritative grounding necessary for applications in drug discovery and materials science.
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The Cyclobutane Moiety in Medicinal Chemistry: From Strained Ring to Strategic Asset
An In-depth Technical Guide for Drug Development Professionals
Abstract
Once viewed primarily through the lens of its inherent ring strain, the cyclobutane moiety has matured into a sophisticated and powerful tool in modern medicinal chemistry. Its unique combination of conformational rigidity, three-dimensional character, and predictable substitution patterns offers a compelling solution to numerous challenges in drug design. This guide provides a detailed exploration of the strategic applications of the cyclobutane ring, moving beyond a simple catalog of its uses to explain the underlying physicochemical principles that drive its efficacy. We will dissect its role in conformational restriction, its versatility as a bioisostere for common chemical groups, and its impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Through detailed case studies of clinical candidates and approved drugs, this whitepaper will demonstrate how the rational incorporation of this small carbocycle can lead to significant improvements in potency, selectivity, and metabolic stability, solidifying its place as an indispensable component of the medicinal chemist's toolkit.[1][2][3]
The Fundamental Physicochemistry of the Cyclobutane Ring
The utility of the cyclobutane ring in drug design is a direct consequence of its distinct structural and electronic properties, which differentiate it from both linear alkyl chains and other cycloalkanes.
Conformational Analysis: A State of Puckered Rigidity
Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane exists in a perpetually puckered, or "butterfly," conformation.[4][5] This is the result of a delicate balance between two opposing forces: angle strain and torsional strain. A hypothetical planar cyclobutane would have 90° internal bond angles, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. By puckering, the ring slightly decreases its C-C-C bond angles to about 88°, marginally increasing angle strain, but it achieves a substantial relief of the torsional strain that would result from all eight C-H bonds being fully eclipsed in a planar state.[1][6]
This puckered conformation is not static; the ring rapidly interconverts between two equivalent puckered states at room temperature. However, the key takeaway for a medicinal chemist is the conformational restriction it imposes on its substituents. The defined axial and equatorial-like positions provide a rigid scaffold to orient pharmacophoric elements in precise three-dimensional vectors.
Caption: Logical flow of cyclobutane's puckered conformation.
Electronic Properties and Bond Characteristics
The strain within the cyclobutane ring influences its electronic character. The C-C bonds possess an increased p-character compared to those in unstrained alkanes, which conversely gives the C-H bonds more s-character.[1] Furthermore, the C-C bonds are slightly longer (around 1.55 Å) than in other cycloalkanes.[1][2] This unique electronic profile makes the cyclobutane ring relatively inert chemically, a desirable trait for a stable drug scaffold, yet its three-dimensional shape and substituent presentation are distinct from other moieties.[1][2]
| Property | Cyclopropane | Cyclobutane | Cyclopentane | tert-Butyl Group |
| Strain Energy (kcal/mol) | ~28.1 | ~26.3 | ~7.1 | N/A |
| Internal C-C-C Angle | 60° | ~88° | ~105° | N/A |
| Conformation | Planar | Puckered | Envelope/Twist | Freely Rotating |
| Key Feature | High reactivity | Rigid, puckered | Flexible | Steric bulk |
Strategic Roles of Cyclobutane in Drug Design
Medicinal chemists employ the cyclobutane motif not as a passive spacer but as an active design element to solve specific problems encountered during lead optimization.[1][2][7]
Conformational Restriction: Pre-paying the Entropic Penalty
A fundamental principle of drug-receptor binding is that a flexible ligand must adopt a single, "bioactive" conformation within the binding pocket. This transition from a high-entropy state in solution (many possible conformations) to a low-entropy state (one conformation) is energetically unfavorable (a negative TΔS term in the Gibbs free energy equation). This is often referred to as the "entropic penalty" of binding.
By replacing a flexible linker, such as an ethyl or propyl chain, with a 1,3-disubstituted cyclobutane ring, chemists can lock the pharmacophores into a limited number of orientations.[1] If this constrained orientation mimics the bioactive conformation, the entropic penalty is significantly reduced, which can lead to a dramatic increase in binding affinity and potency.[8][9]
Caption: Impact of conformational restriction on binding entropy.
The Cyclobutane Ring as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of drug optimization, where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall profile.[10][11] The cyclobutane ring is a highly effective bioisostere for several common moieties.
-
Alkene/Alkyne Isostere : Double and triple bonds are often metabolically labile and their rigid, linear geometry can be difficult to modify. Replacing an alkene with a cyclobutane ring maintains rigidity and the relative positioning of substituents while eliminating the potential for cis/trans isomerization and increasing metabolic stability.[1][2]
-
Aryl Ring Isostere : The "escape from flatland" is a modern drug design paradigm focused on increasing the sp³ character of drug candidates to improve their physicochemical properties.[10] Planar aromatic rings can lead to poor solubility due to π-π stacking and are often sites of metabolic attack (e.g., P450-mediated hydroxylation). Replacing a para-substituted phenyl ring with a 1,3-disubstituted cyclobutane introduces a three-dimensional vector, can improve solubility, and often enhances metabolic stability by removing an electron-rich aromatic system.[1][12]
-
tert-Butyl and Gem-Dimethyl Isostere : While a tert-butyl group provides significant steric bulk, it is also highly lipophilic. A monosubstituted cyclobutane or a spiro-fused cyclobutane can mimic the steric footprint of these groups while offering a different lipophilicity profile and providing additional vectors for substitution. Recent work has shown that a 1-trifluoromethyl-cyclobutyl group can serve as an effective tert-butyl bioisostere, preserving bioactivity while in some cases enhancing metabolic stability.[13]
Modulating ADME Properties
The incorporation of a cyclobutane ring can have a profound and positive impact on a drug's pharmacokinetic profile.
-
Metabolic Stability : By replacing metabolically susceptible groups (like alkenes or activated C-H bonds on a benzyl group) with a chemically inert cyclobutane ring, the overall metabolic stability of a molecule can be significantly enhanced.[1][7] This can lead to a longer half-life and improved bioavailability.
-
Filling Hydrophobic Pockets : The defined, non-planar shape of the cyclobutane ring is exceptionally well-suited to fit into small, specific hydrophobic sub-pockets within a receptor binding site.[1] X-ray co-crystal structures have revealed instances where the cyclobutyl ring makes ideal van der Waals contacts that a more flexible or planar group could not achieve, thereby increasing binding affinity.[7]
Case Studies: Cyclobutane in Action
The theoretical benefits of the cyclobutane moiety are validated by its successful incorporation into numerous approved drugs and clinical candidates.[4][8][14]
| Drug/Candidate | Therapeutic Area | Role of Cyclobutane Moiety | Key Improvement & Rationale |
| Carboplatin | Oncology | Ligand on Platinum | The cyclobutane-1,1-dicarboxylate replaces the two chloride ligands of cisplatin. This modification slows the rate of aquation, leading to reduced reactivity and significantly lower nephrotoxicity compared to the parent drug.[4][15] |
| Boceprevir | Antiviral (Hepatitis C) | P1 Group in Protease Inhibitor | The cyclobutane group occupies the P1 binding pocket of the NS3/4A protease. It was found to be 3-fold more potent than the cyclopropyl analogue and 19-fold more potent than the cyclopentyl analogue, demonstrating optimal fit and interactions.[4] |
| JAK Inhibitors (e.g., PF-04965842) | Autoimmune Diseases | Rigid Diamine Linker | A cis-1,3-cyclobutane diamine linker was used to connect key pharmacophores. This rigid linker provided the optimal orientation for binding to the Janus kinase 1 (JAK1) enzyme, contributing to high potency and selectivity.[1][3] |
| Apalutamide | Oncology (Prostate Cancer) | Spirocyclic Scaffold | Features a spirocyclic cyclobutane scaffold. This rigid core structure helps to position the molecule correctly within the androgen receptor, leading to potent antagonist activity.[4] |
Representative Synthetic Protocol: [2+2] Photocycloaddition
The increasing use of cyclobutanes in drug discovery has been enabled by advances in synthetic chemistry. The [2+2] photocycloaddition is a classic and powerful method for constructing the four-membered ring.
Objective: To synthesize a substituted cyclobutane ring from two alkene starting materials via a light-induced cycloaddition.
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of the desired alkene (e.g., maleic anhydride) and a photosensitizer (e.g., acetone or benzophenone) in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The solvent should be transparent to the wavelength of light being used.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state required for the reaction.
-
Irradiation: While stirring vigorously, irradiate the solution with a high-pressure mercury lamp or a suitable UV lamp (typically >300 nm to excite the sensitizer without damaging the product). The reaction should be cooled, often using a water bath, to dissipate heat from the lamp.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent. The crude product can then be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure cyclobutane product.
Causality: The photosensitizer absorbs UV light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state. This triplet sensitizer transfers its energy to one of the alkene molecules, promoting it to its triplet state. This excited alkene then reacts with a ground-state alkene in a stepwise fashion to form the cyclobutane ring. This stepwise mechanism, as opposed to a concerted one, is crucial for allowing the reaction to proceed.
Future Perspectives and Conclusion
The cyclobutane ring has firmly established itself as more than just a structural curiosity. Its strategic deployment has proven to be a reliable method for enhancing potency, tuning selectivity, and improving the pharmacokinetic profiles of drug candidates.[1][4] As synthetic methods become more sophisticated, allowing for the facile and stereocontrolled synthesis of complex, polysubstituted cyclobutanes, their role is set to expand further.[16] The ability to use this rigid, three-dimensional scaffold to escape the "flatland" of traditional aromatic-heavy drug design ensures that the cyclobutane moiety will remain a valuable and increasingly utilized asset in the pursuit of safer and more effective medicines.[1][2]
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The Evolving Landscape of Dimethylphenyl Ketone Analogs: A Guide to Structure-Activity Relationships and Therapeutic Potential
Abstract
The dimethylphenyl ketone scaffold represents a privileged chemical framework with a remarkable diversity of biological activities. Analogs derived from this core structure have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications. The strategic placement of two methyl groups on the phenyl ring, in concert with other substitutions, profoundly influences the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide explores the nuanced structure-activity relationships (SAR) of dimethylphenyl ketone analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for generating these compounds, detail key experimental protocols for their biological evaluation, and elucidate the critical structural features that govern their activity against various molecular targets. This guide aims to serve as a foundational resource for the rational design and optimization of next-generation therapeutics based on the dimethylphenyl ketone motif.
Introduction: The Significance of the Dimethylphenyl Ketone Core
Aromatic ketones are a cornerstone of medicinal chemistry, with the carbonyl group playing a pivotal role in establishing crucial interactions with biological targets.[1] The dimethylphenyl ketone moiety, a subset of this class, offers a unique combination of lipophilicity and steric bulk conferred by the two methyl groups on the phenyl ring. These methyl groups are not mere spectators; their position on the aromatic ring can significantly impact the molecule's conformational preferences, metabolic stability, and binding affinity to target proteins.[2]
The biological promiscuity of this scaffold is noteworthy. Dimethylphenyl ketone analogs have been investigated for a wide array of pharmacological effects, including:
-
Anti-inflammatory and Hepatoprotective Activities: Certain phenyl ketone derivatives have shown potential in mitigating inflammation and protecting the liver.
-
Antimicrobial and Anticancer Properties: The core structure has been a template for the development of agents with activity against various pathogens and cancer cell lines.[3]
-
N-Methyl-D-Aspartate (NMDA) Receptor Modulation: Analogs have been explored as antagonists of the NMDA receptor, a key target in the treatment of neurological and psychiatric disorders.[4]
-
Kinase Inhibition: The versatility of the phenyl ketone structure has led to its incorporation into inhibitors of various protein kinases, which are critical regulators of cellular processes and are implicated in diseases like cancer.[5]
This guide will systematically dissect the relationship between the chemical structure of dimethylphenyl ketone analogs and their biological function, providing a roadmap for optimizing their therapeutic potential.
The Architectural Blueprint: Synthesis of Dimethylphenyl Ketone Analogs
The construction of a diverse library of dimethylphenyl ketone analogs is paramount for comprehensive SAR studies. The Friedel-Crafts acylation stands out as a primary and robust method for synthesizing the core structure of these compounds.[1][6]
Core Synthesis via Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto a dimethylbenzene ring.[6] The general scheme involves the reaction of a dimethylbenzene isomer (e.g., p-xylene, m-xylene, o-xylene) with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Visualizing the Synthesis Workflow
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The Cyclobutyl Ring: An Emerging Scaffold for 3D-Focused Drug Discovery
A Senior Application Scientist's Guide to Harnessing the Potential of Four-Membered Carbocycles in Medicinal Chemistry
Abstract
In the modern era of drug discovery, the strategic move away from planar, aromatic structures towards three-dimensional (3D) molecular architectures is paramount for accessing novel biological targets and improving physicochemical properties. This guide provides an in-depth technical exploration of the cyclobutyl moiety, a frequently underutilized yet powerful scaffold in medicinal chemistry. We will dissect the unique conformational and electronic properties of the cyclobutane ring, detail robust synthetic strategies for its incorporation, and present evidence-based case studies demonstrating its successful application as a versatile bioisostere. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strained-ring systems to overcome common challenges in lead optimization, from enhancing metabolic stability to improving target affinity and selectivity.
Introduction: Beyond "Flatland" – The Case for 3D Scaffolds
For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, particularly phenyl rings.[1] While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The industry's shift towards more complex, sp³-rich scaffolds is a direct response to these challenges, aiming to create drug candidates with improved pharmacological profiles.
Among the saturated carbocycles, the cyclobutane ring has emerged as a compelling, albeit historically underrepresented, scaffold.[2] Its scarcity in marketed drugs has been attributed to perceived instability due to ring strain (~26 kcal/mol) and a lack of accessible synthetic methods.[2] However, recent advancements in synthesis have made cyclobutyl building blocks more accessible, allowing chemists to exploit their unique structural features.[3][4] This guide will illuminate the distinct advantages offered by the cyclobutyl motif, positioning it as a key tool in the modern medicinal chemist's arsenal.
The Cyclobutyl Moiety: Unique Properties and Strategic Advantages
The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic characteristics, which differ significantly from both linear alkyl chains and other cycloalkanes.
2.1. Puckered Conformation and Defined Exit Vectors
Unlike the planar cyclopropane ring, the cyclobutane ring adopts a puckered or "butterfly" conformation.[3][4] This non-planar structure is crucial as it allows for the precise spatial positioning of substituents, creating well-defined exit vectors that can be exploited to probe interactions within a protein binding pocket. This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency.[5][6]
2.2. A Bioisostere with a 3D Signature
Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutyl ring has proven to be a versatile bioisostere for several common functional groups:
-
Aryl Rings: Replacing a flat phenyl ring with a 3D cyclobutane scaffold can drastically improve physicochemical properties.[3][4][5] This "escape from flatland" strategy often leads to increased solubility and metabolic stability while maintaining or even improving biological activity by presenting pharmacophoric elements in a more favorable 3D arrangement.[1][2]
-
Gem-Dimethyl and Tert-Butyl Groups: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl or tert-butyl group while introducing conformational constraint.[7] This can be particularly useful for filling hydrophobic pockets and improving metabolic stability by blocking sites of oxidation.[3] A recent study on 1-trifluoromethyl-cyclobutyl groups as tert-butyl analogues showed they preserved the original mode of bioactivity and, in some cases, enhanced resistance to metabolic clearance.[7]
-
Alkenes and Alkynes: By replacing a flexible or linear C=C or C≡C bond, the cyclobutyl ring can lock the conformation of a molecule, preventing cis/trans-isomerization and improving the compound's overall profile.[3][4][5]
The strategic incorporation of a cyclobutyl moiety can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Rationale for Improvement with Cyclobutyl Scaffold |
| Metabolic Stability | Blocks metabolic oxidation sites often found on linear chains or aromatic rings. The C-H bonds are generally less susceptible to CYP450-mediated oxidation.[3][5][6] |
| Aqueous Solubility | Reduces planarity and lipophilicity compared to aromatic rings, which can disrupt crystal packing and improve solvation.[2] |
| Oral Bioavailability | Improved metabolic stability and solubility often translate to higher oral bioavailability.[3] |
| Reduced Off-Target Effects | The defined 3D shape can lead to higher selectivity for the intended target over other proteins, reducing the potential for off-target toxicities.[6] |
Synthetic Strategies for Accessing Cyclobutyl Scaffolds
The historical challenge of synthesizing substituted cyclobutanes has been largely overcome by modern synthetic methods. The choice of strategy depends on the desired substitution pattern and functional group tolerance.
3.1. [2+2] Photocycloaddition
The most common method for generating cyclobutane rings is the [2+2] photocycloaddition between two olefin-containing molecules.[2] This method is powerful for creating a diverse range of substituted cyclobutanes.
Caption: [2+2] Photocycloaddition Workflow.
3.2. Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)
A more recent and highly versatile strategy involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). This approach allows for the stereocontrolled synthesis of polysubstituted cyclobutanes by reacting BCBs with a wide range of nucleophiles and radical species.[8] This method provides access to complex cyclobutane scaffolds that are difficult to obtain through other routes.[8]
3.3. General Experimental Protocol: Amide Coupling to a Cyclobutylamine Core
This protocol describes a standard procedure for functionalizing a commercially available cyclobutylamine scaffold, a common step in elaborating a cyclobutane-based fragment.
Objective: To synthesize N-cyclobutylbenzamide from cyclobutylamine and benzoyl chloride.
Materials:
-
Cyclobutylamine
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve cyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N-cyclobutylbenzamide.
Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Case Studies: The Cyclobutyl Ring in Action
The true value of the cyclobutyl scaffold is demonstrated in its application in successful drug discovery programs. As of January 2021, at least 39 clinical or preclinical drug candidates contained a cyclobutane ring.[3]
4.1. RORγt Inverse Agonists for Autoimmune Diseases
In the development of retinoic acid-related orphan receptor γt (RORγt) inverse agonists, researchers found that incorporating a cyclobutane ring to rigidify an acyclic propyl chain led to a significant improvement in binding affinity.[2] This highlights the utility of the cyclobutane's conformational restriction to pre-organize a molecule into its bioactive conformation.
4.2. Integrin Antagonists
A novel chemotype for αvβ3 integrin antagonists was developed using a functionalized cyclobutane ring as the central scaffold. This work demonstrated that cyclobutanes are metabolically stable core structures and provided a robust synthetic method for their incorporation, paving the way for their increased use in drug discovery.
4.3. Anticancer Agents
Platinum-based anticancer drugs containing cyclobutyl fragments, such as Carboplatin, have achieved remarkable success in cancer treatment. The 1,1-cyclobutanedicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, Cisplatin, leading to a different toxicity profile.
Caption: Cyclobutyl-based Drug Optimization Workflow.
Conclusion and Future Outlook
The cyclobutyl ring is a powerful and versatile scaffold that offers significant advantages for modern drug discovery. Its unique 3D geometry, conformational rigidity, and ability to serve as an effective bioisostere for problematic functional groups make it an invaluable tool for overcoming common hurdles in lead optimization. As synthetic accessibility continues to improve, the strategic incorporation of cyclobutyl moieties is expected to become an increasingly mainstream approach for developing safer and more effective medicines. The examples provided in this guide serve as a testament to the potential of this four-membered ring to unlock new chemical space and deliver the next generation of innovative therapeutics.
References
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
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Unknown Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate. [Link]
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Unknown Authors. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]
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Unknown Authors. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
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Unknown Authors. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. Request PDF on ResearchGate. [Link]
-
Unknown Author. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. University of Illinois Urbana-Champaign. [Link]
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Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. Semantic Scholar. [Link]
-
Miller, D. C., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
Wessig, P., & Müller, G. (2025). FDA-approved drugs featuring macrocycles or medium-sized rings. PubMed Central. [Link]
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Unknown Authors. (n.d.). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]
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Triandafillidi, I., et al. (n.d.). Selected examples of pharmaceuticals or natural products containing the cyclobutane core. ResearchGate. [Link]
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Methodological & Application
The Heck Coupling Reaction: A Comprehensive Guide to the Synthesis of Unsaturated Ketones
For researchers, medicinal chemists, and professionals in drug development, the creation of carbon-carbon bonds with precision and efficiency is a cornerstone of molecular synthesis. The Palladium-catalyzed Heck coupling reaction stands as a powerful and versatile tool for this purpose, enabling the formation of substituted alkenes from unsaturated halides and alkenes. This application note provides an in-depth exploration of the Heck reaction's specific application in the synthesis of α,β-unsaturated ketones, a prevalent structural motif in numerous biologically active compounds and pharmaceutical intermediates.
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction to empower the user with the knowledge to make informed experimental choices. We will explore the nuances of catalyst and ligand selection, the critical role of the base and solvent, and provide detailed, field-tested protocols for the synthesis of both cyclic and acyclic unsaturated ketones. Furthermore, a comprehensive troubleshooting guide will address common challenges, ensuring a higher probability of success in your synthetic endeavors.
The Mechanistic Heart of the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2] The synthesis of an α,β-unsaturated ketone via this pathway typically involves the coupling of an aryl or vinyl halide/triflate with an enone. The generally accepted catalytic cycle comprises four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]
dot
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[4]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by syn-insertion of the alkene into the Aryl-Pd bond. The regioselectivity of this step is a critical factor and is influenced by both steric and electronic effects.[3]
-
β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step requires a syn-coplanar arrangement of the C-H and C-Pd bonds.[3]
-
Reductive Elimination: The Pd(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base-halide salt.[3]
Neutral vs. Cationic Pathways: A Tale of Regioselectivity
The regioselectivity of the migratory insertion step, which dictates whether the aryl group adds to the α- or β-position of the enone, is heavily influenced by whether the reaction proceeds through a neutral or cationic pathway.[3][5]
-
Neutral Pathway: This pathway is favored when using aryl halides (I, Br, Cl) and monodentate phosphine ligands.[3] In this case, regioselectivity is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.[3]
-
Cationic Pathway: This pathway is promoted by the use of aryl triflates or by the addition of halide scavengers (e.g., silver or thallium salts) when using aryl halides. Bidentate phosphine ligands also favor this pathway.[3][5] Here, electronic effects dominate, and the aryl group adds to the more electron-deficient carbon of the alkene.[3]
The Cast of Characters: A Guide to Reagent Selection
The success of a Heck reaction hinges on the judicious selection of its components. The following tables provide an overview of common choices for the synthesis of unsaturated ketones, along with the rationale for their use.
Table 1: Palladium Catalysts
| Catalyst | Common Loading (mol%) | Characteristics & Rationale for Use |
| Pd(OAc)₂ | 1 - 10 | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] Often used in combination with phosphine ligands. |
| Pd₂(dba)₃ | 1 - 5 | A stable Pd(0) source that does not require in situ reduction. Useful for reactions where the reducing agent for Pd(II) might be problematic. |
| Pd(PPh₃)₄ | 1 - 5 | A pre-formed, air-stable Pd(0) complex. While convenient, the presence of four phosphine ligands can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[3] |
Table 2: Phosphine Ligands
| Ligand | Type | Characteristics & Rationale for Use |
| PPh₃ (Triphenylphosphine) | Monodentate | A standard, inexpensive, and widely used ligand. Favors the neutral pathway.[3] |
| P(o-tol)₃ (Tri(o-tolyl)phosphine) | Monodentate | A bulkier monodentate ligand that can sometimes improve reaction rates and yields. |
| dppp (1,3-Bis(diphenylphosphino)propane) | Bidentate | A chelating ligand that often promotes the cationic pathway, leading to higher regioselectivity in certain cases.[5] |
| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Bidentate, Chiral | Used for asymmetric Heck reactions to induce enantioselectivity.[3] |
| N-Heterocyclic Carbenes (NHCs) | A class of strong σ-donating ligands that can form very stable palladium complexes, often leading to higher catalyst stability and activity, especially with less reactive aryl chlorides.[4] |
Table 3: Bases
| Base | Type | Characteristics & Rationale for Use |
| Et₃N (Triethylamine) | Organic | A common, inexpensive organic base. Acts as both a base and a reducing agent for Pd(II) precatalysts.[6] |
| NaHCO₃, K₂CO₃, Cs₂CO₃ | Inorganic | Inorganic carbonate bases are often used, with their strength (Cs₂CO₃ > K₂CO₃ > NaHCO₃) influencing reaction rates. |
| KF (Potassium Fluoride) | Inorganic | Can be crucial in preventing the formation of saturated ketone side products in reactions with cyclic enones. |
Table 4: Solvents
| Solvent | Type | Characteristics & Rationale for Use |
| DMF, NMP, DMAc | Polar Aprotic | High-boiling polar aprotic solvents are commonly used to facilitate the dissolution of the palladium catalyst and salts, and to allow for higher reaction temperatures.[6] |
| Toluene, Xylene | Nonpolar | Can be used, particularly in phosphine-free conditions or with certain catalyst systems. |
| Cyclohexane | Nonpolar | An environmentally benign solvent that has been shown to be effective in some Heck reactions.[7] |
Field-Tested Protocols for Unsaturated Ketone Synthesis
The following protocols provide detailed, step-by-step procedures for the synthesis of both cyclic and acyclic α,β-unsaturated ketones via the Heck reaction.
dot
Caption: General experimental workflow for the Heck coupling reaction.
Protocol 1: Synthesis of 3-Phenyl-2-cyclohexen-1-one
This protocol details the reaction of iodobenzene with 2-cyclohexen-1-one.
Materials:
-
Iodobenzene
-
2-Cyclohexen-1-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 2 mol%), PPh₃ (e.g., 4 mol%), and KF (e.g., 2 equivalents).
-
Add anhydrous DMF via syringe.
-
Add iodobenzene (1 equivalent) and 2-cyclohexen-1-one (1.2 equivalents) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-2-cyclohexen-1-one.
Protocol 2: Synthesis of Benzalacetone (4-Phenyl-3-buten-2-one) via Heck-Matsuda Reaction
This protocol utilizes a more reactive arenediazonium salt, allowing for milder, phosphine-free conditions.[8]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Methyl vinyl ketone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Preparation of the Arenediazonium Salt: In a beaker cooled in an ice bath, dissolve aniline (1 equivalent) in a mixture of HCl and water. Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.
-
Heck-Matsuda Coupling: In a separate flask, dissolve Pd(OAc)₂ (e.g., 1-2 mol%) in methanol.
-
Add methyl vinyl ketone (1.5 equivalents) to the palladium solution.
-
Slowly add the cold arenediazonium salt solution to the methanol mixture. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at room temperature until the gas evolution ceases.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or distillation to yield benzalacetone.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems, their potential causes, and suggested solutions.
Table 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Aryl chloride is too unreactive. 3. Reaction temperature is too low. | 1. Ensure the Pd(II) precatalyst is properly reduced in situ or use a Pd(0) source. 2. For aryl chlorides, use a more electron-donating ligand (e.g., a bulky phosphine or an NHC) and higher temperatures.[4] 3. Gradually increase the reaction temperature. |
| Formation of Palladium Black | Catalyst decomposition, often at high temperatures.[9] | 1. Use a more thermally stable ligand (e.g., an NHC). 2. Lower the reaction temperature if possible. 3. Ensure the reaction is under a strictly inert atmosphere. |
| Double Bond Isomerization | Re-addition of the palladium-hydride species to the product alkene.[3] This is more common in phosphine-free reactions.[9] | 1. Add a phosphine ligand. 2. Add a halide scavenger like a silver or thallium salt to promote the cationic pathway.[3] 3. Use a different base or solvent system.[10] |
| Formation of Saturated Ketone (Reductive Heck Product) | The intermediate alkyl-palladium species is protonated before β-hydride elimination can occur. | 1. For cyclic enones, using KF as the base can suppress this side reaction. 2. Carefully control the reaction conditions and stoichiometry of the base. |
| Formation of Regioisomers | Competing neutral and cationic pathways. | 1. To favor the α-arylated product, use a bidentate ligand and a triflate leaving group or a halide scavenger.[3] 2. To favor the β-arylated product, use a monodentate ligand and an aryl halide.[3] |
Applications in Drug Discovery and Development
The α,β-unsaturated ketone moiety is a key pharmacophore in a wide range of biologically active molecules. The Heck reaction provides a powerful and convergent strategy for the synthesis of these important compounds.
-
Chalcones: This class of open-chain flavonoids, which are essentially 1,3-diaryl-2-propen-1-ones, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12] The Heck reaction offers a valuable alternative to the traditional Claisen-Schmidt condensation for the synthesis of chalcones, particularly for accessing more complex and highly substituted derivatives.[13]
-
Pharmaceutical Intermediates: The Heck reaction is widely employed in the pharmaceutical industry for the construction of key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[14] The reaction's tolerance for a wide variety of functional groups allows for its application late in a synthetic sequence, which is a significant advantage in complex molecule synthesis.[15]
Conclusion
The Heck coupling reaction is an indispensable tool for the modern organic chemist, and its application to the synthesis of α,β-unsaturated ketones is a testament to its power and versatility. By understanding the underlying mechanistic principles and the influence of various reaction parameters, researchers can effectively harness this reaction to construct complex molecular architectures with high efficiency and control. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals seeking to employ the Heck reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
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Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
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- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Zang, H., & Skrydstrup, T. (2015). Carbonylative Heck Reaction. In The Power of Carbon Monoxide in Organic Synthesis (pp. 135-163). Wiley-VCH Verlag GmbH & Co. KGaA.
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Odani, R., Hirano, K., Satoh, T., & Miura, M. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters, 16(6), 1783–1785. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(22), 10837–10848. [Link]
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Ndlovu, S. P., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1732. [Link]
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Wikipedia. (n.d.). Heck–Matsuda reaction. [Link]
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ResearchGate. (2021). Carbonylative–Heck coupling reaction of chalcone synthesis. [Link]
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- Zhu, D., Wu, C., & Zhou, J. (2014). Asymmetric Intermolecular Heck Reaction of Aryl Halides. Journal of the American Chemical Society, 136(2), 650–652.
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Plevova, K., & Malkov, A. V. (2015). Matsuda–Heck reaction with arenediazonium tosylates in water. Beilstein Journal of Organic Chemistry, 11, 723–728. [Link]
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de la Herrán, G., Guala, M., & García, J. M. (2015). Solvent-Free Mizoroki-Heck Reaction Applied to the Synthesis of Abscisic Acid and Some Derivatives. Catalysts, 5(2), 545–563. [Link]
- Raoufmoghaddam, S., & Ghorbani-Choghamarani, A. (2015). Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study. Chemistry – An Asian Journal, 10(10), 2218–2225.
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Plevova, K., & Malkov, A. V. (2015). Matsuda–Heck reaction with arenediazonium tosylates in water. Beilstein Journal of Organic Chemistry, 11, 723–728. [Link]
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Xiao, J., & Ruan, J. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Chemical Communications, 46(17), 2965–2967. [Link]
- Wu, L., & Jackson, R. F. W. (2013). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters.
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Frontana-Uribe, B. A., Little, R. D., Ibanez, J. G., Palma-Cando, A., & Vasquez-Medrano, R. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Odani, R., Hirano, K., Satoh, T., & Miura, M. (2014). Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. Organic Letters, 16(6), 1783–1785. [Link]
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Cwik, A., & Hell, Z. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 353. [Link]
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Reddit. (2022, June 14). Troubleshooting a difficult Heck reaction. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1645–1658.
-
Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(22), 10837–10848. [Link]
-
Barjasteh, A., & Candeias, N. R. (2022). Photocatalytic Heck-Matsuda Reaction: Selective Arylation of N-vinyl- and N-allyl- lactams using Pd2(dba)3. New Journal of Chemistry, 46(36), 17306–17310. [Link]
-
ResearchGate. (n.d.). Heck arylation of methyl vinyl ketone with phenyl iodides. [Link]
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Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27953–27976. [Link]
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Liu, Y., et al. (2021). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Scientific Reports, 11(1), 1-8. [Link]
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Cabri, W., Candiani, I., Bedeschi, A., & Santi, R. (1992). Palladium-catalyzed arylation of unsymmetrical olefins. Bidentate phosphine ligand controlled regioselectivity. The Journal of Organic Chemistry, 57(13), 3558–3563. [Link]
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Wąs, B., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(14), 5431. [Link]
- de Souza, R. O. M. A., et al. (2014). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 10, 1858–1863.
- Liu, C., et al. (2023). Haloarene-guided cascade arylation of cyclic vinylogous esters under palladium catalysis.
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Cwik, A., & Hell, Z. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 353. [Link]
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NileChemical. (2017, August 3). Synthesis of dibenzalacetone. YouTube. [Link]
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ResearchGate. (n.d.). Mizoroki–Heck coupling with isomerization of double bonds and mechanism. [Link]
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de Souza, R. O. M. A., et al. (2014). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 10, 1858–1863. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Novel Cyclobutyl Compounds in Drug Discovery
Introduction: The Cyclobutyl Moiety - A Rising Star in Medicinal Chemistry
The cyclobutyl ring, a four-membered carbocycle, has emerged as a compelling structural motif in modern drug design. Its unique conformational properties, acting as a rigid scaffold or a bioisosteric replacement for other groups, offer medicinal chemists a powerful tool to enhance potency, selectivity, and metabolic stability of drug candidates.[1] The three-dimensional nature of the cyclobutyl ring allows for precise vectoral positioning of substituents, enabling novel interactions with biological targets.[1] However, the very structural rigidity and potential for complex substitution patterns that make these compounds attractive also present significant analytical challenges. Unambiguous characterization is paramount to understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of these novel therapeutic agents.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as an indispensable technology for the comprehensive analysis of these novel cyclobutyl-containing molecules.[2][3][4] Its ability to provide exquisitely accurate mass measurements allows for the confident determination of elemental composition, while tandem mass spectrometry (MS/MS) experiments offer profound insights into molecular structure through controlled fragmentation.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of LC-HRMS for the in-depth characterization of novel cyclobutyl compounds. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts with data and workflow diagrams.
Pillar 1: Foundational Principles of HRMS for Cyclobutyl Compound Analysis
The two most prevalent HRMS platforms in small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers. Both offer the high resolving power and mass accuracy necessary to distinguish between isobaric species and confidently assign elemental formulas.[8][9][10]
-
Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid instrument combines a quadrupole mass filter with a time-of-flight analyzer.[11][12][13] The quadrupole can be used to select a specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the TOF, which measures their mass-to-charge ratio (m/z) based on their flight time to the detector.[14][15] Q-TOF instruments are known for their high acquisition speed, making them well-suited for coupling with fast chromatography.
-
Orbitrap MS: The Orbitrap mass analyzer traps ions in an electrostatic field and their axial oscillation frequency is converted into a precise m/z value.[9][16] Orbitrap instruments are renowned for their exceptional resolving power and mass accuracy.[8] Modern Orbitrap systems, such as the Orbitrap ID-X, incorporate intelligent data acquisition strategies like the AcquireX workflow, which automates the selection of precursor ions for MS/MS analysis, ensuring comprehensive data collection even on complex mixtures.[17]
The choice between these platforms often depends on the specific application, with both being highly capable for the analysis of novel cyclobutyl compounds.
Pillar 2: The Art and Science of Fragmentation: Decoding the Cyclobutyl Core
Tandem mass spectrometry (MS/MS) is a cornerstone of structural elucidation.[5][18][19] In an MS/MS experiment, a specific ion (the precursor ion) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass analyzed. The fragmentation pattern is a molecular fingerprint, providing crucial information about the connectivity of atoms.
For cyclic molecules like cyclobutanes, fragmentation pathways can be more complex than their linear counterparts, often requiring the cleavage of at least two bonds to open the ring.[20][21] The inherent ring strain in the cyclobutyl moiety can influence its fragmentation behavior. Common fragmentation pathways for substituted cyclobutanes can include:
-
Ring Cleavage: The most informative fragmentation often involves the opening of the cyclobutyl ring. This can occur through various mechanisms, including retro-[2+2] cycloaddition, leading to the formation of two alkene fragments. The masses of these fragments provide direct evidence for the nature of the substituents on the ring.
-
Loss of Substituents: Facile cleavage of bonds connecting substituents to the cyclobutyl ring is a common fragmentation pathway. The neutral loss observed can help identify the substituent groups.
-
Rearrangements: As with many cyclic systems, rearrangement reactions can occur during fragmentation, which can sometimes complicate spectral interpretation.[20]
Understanding these potential fragmentation pathways is critical for the accurate interpretation of MS/MS spectra and the confident structural assignment of novel cyclobutyl compounds.
Experimental Protocols: A Validated Workflow
The following sections provide detailed, step-by-step methodologies for the LC-HRMS analysis of novel cyclobutyl compounds.
Protocol 1: Sample Preparation
The goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS system.[22][23][24]
-
Solubilization: Dissolve the purified cyclobutyl compound in a suitable organic solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase of the LC gradient (e.g., 95% water: 5% acetonitrile with 0.1% formic acid) to a final concentration suitable for injection (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Causality: The choice of solvent is critical to ensure complete dissolution of the analyte. Dilution into the initial mobile phase prevents peak distortion due to solvent mismatch during injection. Filtration is a crucial step to protect the sensitive components of the LC and MS instruments.
Protocol 2: Liquid Chromatography Separation
Chromatographic separation is essential to resolve the target analyte from impurities and isobars, and to introduce it into the mass spectrometer at a controlled rate.[2][3]
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient suitable for initial screening of novel compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL | A typical injection volume to avoid overloading the column. |
Note: This is a starting point. The gradient and column chemistry should be optimized for the specific cyclobutyl compound being analyzed.
Protocol 3: High-Resolution Mass Spectrometry and Tandem MS
The following are general instrument parameters for both Q-TOF and Orbitrap systems.
| Parameter | Q-TOF Setting | Orbitrap Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI is a soft ionization technique suitable for a wide range of small molecules. Positive mode is generally effective for compounds with basic functionalities.[25] |
| Capillary Voltage | 3.5 kV | 3.5 kV | Optimizes the electrospray process. |
| Gas Temperature | 300 °C | 300 °C | Aids in desolvation of the analyte ions. |
| Full Scan MS Range | m/z 100-1000 | m/z 100-1000 | A broad scan range to detect the precursor ion and any potential adducts. |
| Resolving Power | > 20,000 | > 70,000 | High resolving power is crucial for accurate mass measurement and formula determination. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | DDA or AcquireX | Automatically triggers MS/MS on the most abundant ions in the full scan. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Stepped (e.g., 15, 30, 45 HCD) | Using a range of collision energies ensures the generation of a rich fragmentation spectrum. |
Data Analysis and Visualization
Data Processing Workflow
The accurate interpretation of HRMS data is a multi-step process.
Visualizing Fragmentation
Understanding the fragmentation of the cyclobutyl ring is key. The following diagram illustrates a hypothetical fragmentation of a substituted cyclobutane via a retro-[2+2] cycloaddition mechanism.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, several self-validating steps should be incorporated into the workflow:
-
Mass Accuracy: The mass accuracy of the precursor and major fragment ions should be within a tight tolerance (typically < 5 ppm). This provides high confidence in the assigned elemental compositions.
-
Isotopic Pattern Matching: The observed isotopic pattern of an ion should closely match the theoretical pattern for the proposed elemental formula.
-
Logical Fragmentation: The observed fragment ions should be explainable through chemically plausible fragmentation pathways from the proposed precursor structure.
Conclusion
High-resolution mass spectrometry is a powerful and essential tool for the structural elucidation of novel cyclobutyl compounds. By leveraging the high mass accuracy and tandem MS capabilities of modern Q-TOF and Orbitrap instruments, researchers can confidently determine elemental compositions and gain deep insights into molecular structure. The protocols and principles outlined in this application note provide a robust framework for the successful characterization of this important class of molecules, thereby accelerating the drug discovery and development process.
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Application Notes and Protocols for In Vitro Evaluation of Novel Cyclobutyl Ketone Derivatives
Introduction: The Emergence of Cyclobutyl Ketone Derivatives in Drug Discovery
The cyclobutane motif has garnered significant interest in medicinal chemistry due to its unique structural and conformational properties. Its three-dimensional nature offers a departure from the largely planar aromatic structures prevalent in many drug classes, potentially enhancing pharmacological properties such as metabolic stability and binding efficiency.[1] When incorporated as a ketone, the cyclobutyl ring presents an electrophilic center that can be finely tuned for covalent interactions with target proteins. This positions cyclobutyl ketone derivatives as a promising class of compounds for the development of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.
This guide provides a comprehensive overview of key in vitro assays for the characterization of novel cyclobutyl ketone derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess the biochemical potency, cellular activity, and potential liabilities of these compounds. The overarching goal is to enable a data-driven approach to advancing the most promising candidates in the drug discovery pipeline.
I. Biochemical Characterization: Unveiling the Molecular Mechanism of Action
The initial stages of characterizing a novel inhibitor involve a deep dive into its interaction with the purified target protein. For cyclobutyl ketone derivatives, which may act as covalent inhibitors, it is crucial to go beyond simple IC50 determination and to elucidate the kinetics of the interaction.
Rationale for Kinetic Analysis of Covalent Inhibition
Unlike reversible inhibitors, which rapidly reach equilibrium with their target, covalent inhibitors typically exhibit a time-dependent mode of action.[2][3] This process is often a two-step mechanism: an initial reversible binding event (governed by the inhibition constant, Ki) followed by an irreversible covalent bond formation (characterized by the rate of inactivation, kinact).[2][3] A simple IC50 value can be misleading for covalent inhibitors as it is highly dependent on the pre-incubation time. Therefore, a thorough kinetic analysis is paramount to accurately determine the inhibitor's potency, which is best described by the second-order rate constant kinact/Ki.
Experimental Workflow for Biochemical Characterization
Caption: Workflow for the biochemical characterization of covalent inhibitors.
Protocol: Determination of kinact and Ki for a Serine Protease Target
This protocol is adapted for a generic serine protease using a fluorogenic substrate.[4][5][6]
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate (e.g., MeO-Succinyl-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
Cyclobutyl ketone derivative stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the cyclobutyl ketone derivative in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤ 1%).
-
In a 96-well plate, add the diluted inhibitor solutions to the wells.
-
Add the purified enzyme to each well to initiate the pre-incubation. The final enzyme concentration should be chosen to give a linear reaction rate over the course of the assay.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Initiation of Enzymatic Reaction:
-
Following the pre-incubation, add the fluorogenic substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or below its Km value.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic read). The initial rate of the reaction is proportional to the amount of active enzyme remaining.
-
For each pre-incubation time point, plot the initial reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Plot the observed pseudo-first-order rate constant (kobs) for inactivation against the inhibitor concentration. The kobs can be determined from the slope of a plot of ln(residual activity) versus pre-incubation time.
-
The data can then be fitted to the Michaelis-Menten equation for covalent inhibitors to determine kinact and Ki.[2][7]
-
Data Presentation:
| Compound ID | Pre-incubation Time (min) | IC50 (µM) | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |
| CBK-001 | 5 | 10.2 | 0.005 | 15.3 | 327 |
| CBK-001 | 30 | 1.8 | |||
| CBK-002 | 5 | 1.5 | 0.012 | 2.1 | 5714 |
| CBK-002 | 30 | 0.25 |
Trustworthiness Check: The time-dependent decrease in IC50 provides strong evidence for a covalent or slow-binding mechanism of inhibition. Confirmation of covalent adduct formation via mass spectrometry is the gold standard for validating the proposed mechanism.[8]
II. Cellular Assays: Bridging the Gap Between Biochemistry and Physiology
While biochemical assays are essential for understanding the molecular interactions of a compound, cell-based assays are critical for evaluating its activity in a more physiologically relevant context.[9][10][11] These assays provide insights into cell permeability, target engagement within the cell, and potential cytotoxicity.
Cellular Target Engagement
Demonstrating that a compound can bind to its intended target within a living cell is a crucial step in its validation. For covalent inhibitors, this can be assessed by measuring the occupancy of the target protein over time.
2.1.1. Experimental Workflow for Cellular Target Engagement
Caption: A typical workflow for assessing cellular target engagement of a covalent inhibitor.
2.1.2. Protocol: Cellular Target Engagement Assay for a Kinase Target
This protocol describes a competition-based approach using a biotinylated covalent probe.[12][13]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Cyclobutyl ketone derivative
-
Biotinylated covalent probe for the target kinase
-
Lysis buffer
-
Streptavidin-coated beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target kinase
Step-by-Step Protocol:
-
Cell Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyclobutyl ketone derivative for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Probe Labeling:
-
Wash the cells with cold PBS and then lyse them in a suitable lysis buffer.
-
Incubate the cell lysates with the biotinylated covalent probe. The probe will only label the target protein that has not been engaged by the test compound.
-
-
Affinity Purification and Western Blotting:
-
Add streptavidin-coated beads to the lysates to pull down the biotin-labeled proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensity for the target kinase in each lane.
-
The decrease in band intensity in the compound-treated samples compared to the vehicle control corresponds to the degree of target engagement. Calculate the percentage of target occupancy for each concentration of the test compound.
-
Cytotoxicity Assays
Assessing the general toxicity of a novel compound is a critical early step in drug development. Cytotoxicity assays measure the extent to which a compound induces cell death.[14][15]
2.2.1. Rationale for Cytotoxicity Screening
It is essential to determine if the desired cellular effect of a compound is due to specific target inhibition or general toxicity. A potent inhibitor should ideally exhibit its biological effect at concentrations well below those that cause widespread cell death. The MTT or MTS assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[16][17]
2.2.2. Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[14]
-
Cell culture medium
-
Cyclobutyl ketone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cyclobutyl ketone derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | Cytotoxicity IC50 (µM) |
| CBK-001 | HeLa | 48 | > 100 |
| CBK-001 | HEK293 | 48 | > 100 |
| CBK-003 | HeLa | 48 | 5.6 |
| CBK-003 | HEK293 | 48 | 48.2 |
III. ADME and Safety Profiling: Early Assessment of Drug-like Properties
Early in the drug discovery process, it is crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential safety liabilities of lead compounds.
In Vitro Permeability: The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[18][19][20]
3.1.1. Rationale for PAMPA
Good oral bioavailability often requires a compound to be sufficiently permeable to be absorbed from the gut into the bloodstream. PAMPA provides a simple, cell-free model of passive diffusion, allowing for the rapid screening of compounds for their permeability potential.[18][21]
3.1.2. Protocol: PAMPA Assay
Materials:
-
PAMPA "sandwich" plate (a donor plate and an acceptor plate with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.0 for the donor and pH 7.4 for the acceptor to mimic the gut-blood pH gradient)
-
Cyclobutyl ketone derivative
-
UV-Vis plate reader or LC-MS for quantification
Step-by-Step Protocol:
-
Membrane Preparation:
-
Coat the filter membrane of the acceptor plate with the phospholipid solution.
-
-
Assay Setup:
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Prepare solutions of the test compounds in PBS (pH 5.0) and add them to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
-
Incubation:
-
Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) for each compound. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values.
-
Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs.[22][23] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions.[24]
3.2.1. Rationale for CYP Inhibition Screening
It is a regulatory requirement to assess the potential of a new drug to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[23][24] This is a critical safety assessment to avoid potentially harmful drug-drug interactions in a clinical setting.
3.2.2. Protocol: Fluorometric CYP Inhibition Assay
Materials:
-
Recombinant human CYP isoenzymes
-
Human liver microsomes (as a more complex system)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Cyclobutyl ketone derivative
-
Known CYP inhibitors as positive controls
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Assay Setup:
-
In a 96-well plate, add the buffer, recombinant CYP enzyme (or microsomes), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation:
-
Add the fluorogenic probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time as the probe substrate is metabolized to a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of each CYP isoform.
-
Cardiac Safety: hERG Inhibition Assay
Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[25][26] Therefore, assessing the hERG liability of new compounds is a critical safety screen in drug discovery.
3.3.1. Rationale for hERG Screening
Early identification of hERG channel inhibitors can prevent the progression of compounds with a high risk of cardiotoxicity, saving significant time and resources.[26][27] Automated patch clamp electrophysiology is the gold standard for assessing hERG inhibition.[25]
3.3.2. Protocol: Automated Patch Clamp hERG Assay
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch clamp system (e.g., QPatch or SyncroPatch)
-
Extracellular and intracellular recording solutions
-
Cyclobutyl ketone derivative
-
Known hERG inhibitor (e.g., E-4031) as a positive control
Step-by-Step Protocol:
-
Cell Preparation:
-
Harvest the hERG-expressing cells and prepare a single-cell suspension.
-
-
Automated Patch Clamp:
-
Load the cells and the test compound solutions onto the automated patch clamp instrument.
-
The instrument will automatically establish whole-cell patch clamp recordings from individual cells.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
The test compound is applied to the cells at various concentrations, and the effect on the hERG current is measured.
-
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration of the test compound.
-
An IC50 value for hERG inhibition is determined by fitting the concentration-response data to a suitable equation.
-
Data Presentation for ADME and Safety:
| Compound ID | PAMPA P_e (10⁻⁶ cm/s) | CYP3A4 IC50 (µM) | hERG IC50 (µM) |
| CBK-001 | 0.5 (Low) | > 50 | > 30 |
| CBK-002 | 8.2 (High) | 12.5 | > 30 |
| CBK-003 | 6.5 (Medium) | 2.1 | 8.9 |
IV. Conclusion
The suite of in vitro assays described in these application notes provides a robust framework for the comprehensive evaluation of novel cyclobutyl ketone derivatives. By systematically assessing their biochemical mechanism of action, cellular activity, and key ADME and safety parameters, researchers can build a detailed pharmacological profile of their compounds. This integrated approach, which combines mechanistic studies with early safety and liability assessment, is essential for making informed decisions and successfully advancing the most promising therapeutic candidates towards clinical development.
V. References
-
Bachovchin W.W., et al. (1988). Nitrogen-15 NMR spectroscopy of the catalytic-triad histidine of a serine protease in peptide boronic acid inhibitor complexes. Biochemistry, 27(20):7689–97. [Link]
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Copeland, R. A. (2016). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
-
Cory, A. H., et al. (1991). Use of an aqueous soluble tetrazolium/formazan assay for cell growth assays in culture. Cancer Communications, 3(7), 207-212. [Link]
-
Cyprotex - A Part of Evotec. (n.d.). hERG Safety. Retrieved January 24, 2026, from [Link]
-
Cyprotex - A Part of Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 24, 2026, from [Link]
-
Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of PAMPA in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]
-
Masood, M. I., et al. (2019). Synthesis, in vitro anticancer, and in silico study of novel bis-schiff bases of isatin. Journal of Chemistry, 2019. [Link]
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Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved January 24, 2026, from [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
Tavares F.X., et al. (2004). Design of potent, selective, and orally bioavailable inhibitors of cysteine protease cathepsin k. Journal of Medicinal Chemistry, 47(3):588-99. [Link]
-
Vega-Avila, E., & Pugsley, M. K. (2011). An overview of colorimetric assay methods used to assess survival or proliferation of mammalian cells. Proceedings of the Western Pharmacology Society, 54, 10-14. [Link]
-
Vinter, J. G., & Hoffmann, R. (Eds.). (2012). Enzyme Assays: A Practical Approach. Oxford University Press.
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782) | Abcam [abcam.com]
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- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Cyclobutyl Ketone Synthesis: A Technical Support Guide for Enhanced Yield and Purity
Welcome to the technical support center for cyclobutyl ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable chemical intermediate. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-tested insights to help you troubleshoot common issues and improve both the yield and purity of your product.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of cyclobutyl ketone. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Low Yield in Tiffeneau-Demjanov Rearrangement
Question: My Tiffeneau-Demjanov rearrangement of 1-aminomethylcyclobutanol is giving a low yield of cyclobutyl ketone. What are the likely causes and how can I improve it?
Answer: The Tiffeneau-Demjanov rearrangement is a powerful one-carbon ring expansion method, but its efficiency can be compromised by several factors. The core of the reaction involves the diazotization of a primary amine to form an unstable diazonium salt, which then rearranges to the desired ketone.[1] Low yields often stem from competing side reactions.
Potential Causes and Solutions:
-
Formation of Cyclopentanone: The primary carbocation formed after the loss of N₂ is highly reactive and can undergo rearrangement to a more stable secondary carbocation within the five-membered ring, leading to the formation of cyclopentanone.
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) to minimize the rate of this competing rearrangement. Slow, dropwise addition of the nitrous acid solution can also help to keep the concentration of the reactive diazonium intermediate low at any given time, favoring the desired kinetically controlled ring expansion.
-
-
Formation of Alkenes and Un-expanded Alcohols: Elimination reactions can compete with the rearrangement, leading to the formation of methylenecyclobutane and 1-hydroxymethylcyclobutanol.
-
Solution: Ensure the reaction medium is sufficiently acidic to favor the rearrangement pathway. The use of a buffered system can sometimes help maintain the optimal pH.
-
-
Epoxide Formation: Intramolecular attack of the hydroxyl group on the carbocation can lead to the formation of a spiro epoxide, a common side product.[2]
-
Solution: The conformation of the 1-aminomethylcyclobutanol precursor is critical. The migrating carbon should be anti-periplanar to the leaving diazonium group to facilitate the desired 1,2-alkyl shift.[3] Careful selection of the synthetic route to the starting amino alcohol can influence the diastereomeric ratio, which in turn affects the propensity for epoxide formation.[4]
-
Impurities in Synthesis from Cyclobutanecarbonitrile
Question: I'm synthesizing cyclobutyl ketone from cyclobutanecarbonitrile using a Grignard reagent, but my product is contaminated with a significant amount of tertiary alcohol. How can I prevent this over-addition?
Answer: The reaction of a Grignard reagent with a nitrile is a classic method for ketone synthesis. However, the initially formed imine intermediate can be reactive towards the Grignard reagent, leading to a second addition and the formation of a tertiary alcohol after workup.
Key Control Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, ideally between -78 °C and -40 °C, during the addition of the Grignard reagent.[5] | The reaction of the Grignard reagent with the ketone intermediate is generally faster than its reaction with the starting nitrile. Lowering the temperature significantly reduces the rate of this second addition. |
| Stoichiometry | Use no more than one equivalent of the Grignard reagent. | Precise control over the stoichiometry is crucial to avoid having excess Grignard reagent available to react with the ketone as it is formed. |
| Reverse Addition | Add the Grignard reagent slowly to a solution of the cyclobutanecarbonitrile. | This ensures that the Grignard reagent is the limiting reagent at all times, minimizing the chance of over-addition. |
| Use of Additives | Consider the addition of cerium(III) chloride (CeCl₃). | CeCl₃ can form a less reactive organocerium species that is more selective for the nitrile, thereby suppressing the attack on the ketone intermediate.[6][7][8] |
Experimental Workflow for Minimizing Over-addition:
Caption: Workflow for Grignard reaction with cyclobutanecarbonitrile.
Challenges in Synthesis from Cyclobutanecarboxylic Acid
Question: When I react cyclobutanecarboxylic acid with an organolithium reagent, I get a complex mixture of products and a low yield of cyclobutyl ketone. What's going wrong?
Answer: The reaction of a carboxylic acid with an organolithium reagent to form a ketone is a powerful transformation, but it requires careful control. The key is the formation of a stable dianion intermediate which collapses to the ketone only upon acidic workup.
Common Pitfalls and Solutions:
-
Incorrect Stoichiometry: This reaction requires two equivalents of the organolithium reagent. The first equivalent acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carboxylate to form the dianion.
-
Solution: Ensure you are using at least two full equivalents of a freshly titrated organolithium reagent.
-
-
Reaction with the Ketone Product: Unlike the stable dianion, the final ketone product is susceptible to further attack by any remaining organolithium reagent, leading to the formation of a tertiary alcohol.
-
Solution: The acidic workup should be performed at a low temperature to quench any unreacted organolithium reagent before it has a chance to react with the newly formed ketone.
-
Reaction Mechanism Overview:
Caption: Key steps in the synthesis of cyclobutyl ketone from its carboxylic acid.
Section 2: Purification Strategies
Question: How can I effectively purify my crude cyclobutyl ketone, which contains both starting materials and side products like cyclopentanone?
Answer: The purification of cyclobutyl ketone often requires a multi-step approach due to the presence of impurities with similar boiling points and polarities.
Recommended Purification Protocol:
-
Initial Workup: After quenching the reaction, perform a standard aqueous workup to remove any water-soluble impurities and inorganic salts. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Fractional Distillation: This is the most effective method for separating cyclobutyl ketone from impurities with different boiling points.
-
Boiling Points:
-
Cyclobutyl ketone: ~117-118 °C
-
Cyclopentanone: ~131 °C
-
-
Procedure: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Heat the mixture slowly and collect the fractions carefully, monitoring the temperature at the head of the column. A sharp boiling point plateau around 117-118 °C will indicate the collection of pure cyclobutyl ketone.
-
-
Azeotropic Distillation: If your crude product is wet, azeotropic distillation with a suitable entrainer (e.g., toluene) can be used to remove water before fractional distillation.
-
Chromatography: If distillation does not provide sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal ratio will need to be determined by thin-layer chromatography (TLC).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of cyclobutyl ketone?
The "best" starting material depends on the available resources, scale of the reaction, and desired purity.
-
Cyclobutanecarbonitrile: Readily available and can be converted in a single step using a Grignard or organolithium reagent.
-
Cyclobutanecarboxylic acid: Also a good starting material, particularly with organolithium reagents to avoid over-addition.
-
Cyclobutanol: Can be oxidized to cyclobutyl ketone, but this adds an extra step to the synthesis.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and allows for the identification of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give a characteristic fingerprint of cyclobutyl ketone and can be used to quantify impurities.[9][10][11]
-
Infrared (IR) Spectroscopy: A strong absorption around 1780 cm⁻¹ is characteristic of the carbonyl group in a four-membered ring.
Q3: Are there any safety precautions I should be aware of?
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Nitrous Acid: Nitrous acid is unstable and should be prepared in situ from a nitrite salt and a strong acid at low temperatures. Nitrogen oxides, which are toxic, can be evolved.
-
Solvents: Many of the solvents used (e.g., diethyl ether, THF) are highly flammable.
Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment.
References
-
Tiffeneau–Demjanov rearrangement. (2023). In Wikipedia. Retrieved from [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
- Kohlbacher, S. M., & Ionasz, V.-S. (2020). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 151(1), 1-18.
- Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188.
-
Fractional Distillation. (n.d.). University of Rochester. Retrieved from [Link]
-
Addition of Organolithiums to Carboxylic Acids. (2017). Master Organic Chemistry. Retrieved from [Link]
- Takeda, N., & Imamoto, T. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Organic Syntheses, 76, 228.
-
Azeotropic Distillation. (n.d.). GWSI. Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Purification by fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]
- Cason, J., & Fesenden, R. J. (1963). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 13, 293-311.
- Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
-
Distillation. (n.d.). Koch Modular. Retrieved from [Link]
- NMR Spectroscopy of Cyclobutanes. (2006). In The Chemistry of Cyclobutanes (pp. 141-202). John Wiley & Sons, Ltd.
- Host-guest chromatographic behaviour of ketones in micellar pape( chromatographic separation. (2001). Indian Journal of Chemistry - Section A, 40(1), 77-80.
-
5.3D: Step-by-Step Procedures for Fractional Distillation. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2021). Chemical Science, 12(2), 715-725.
- Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2023). Preprints.
-
Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples)|ChemOrgChem. (2024, February 28). [Video]. YouTube. [Link]
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). Molecules, 26(11), 3293.
- Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2020).
-
The Fractional Distillation of a Binary Mixture. (n.d.). Retrieved from [Link]
-
Azeotropic distillation. (2023). In Wikipedia. Retrieved from [Link]
-
11.8: Chemistry of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (2014). DSpace@MIT. Retrieved from [Link]
- GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. (2019). Acta Scientific, 3(11), 12-16.
- The Demjanov and Tiffeneau‐Demjanov Ring Expansions. (2004). Organic Reactions.
- Generation and applications of Grignard reagents in continuous flow process for the synthesis of active pharmaceutical ingredients. (2022). CRIPS, 16(5), 1-10.
- cerium(III)
-
Azeotropic Distillation Guide. (n.d.). Scribd. Retrieved from [Link]
-
CHEM 330 Topics Discussed on Nov. 2. (n.d.). Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]
- GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. (2019). Acta Scientific, 3(11), 12-16.
- Carbonyl addition reactions promoted by cerium reagents. (1991). Pure and Applied Chemistry, 63(8), 1157-1162.
-
Simple and Fractional Distillation. (2020, June 20). [Video]. YouTube. [Link]
- The Demjanov and Tiffeneau-Demjanov Ring Expansions. (2011). Organic Reactions.
- Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). In Drug Metabolism in Drug Design and Development (pp. 369-408). John Wiley & Sons, Inc.
-
Addition of Organolithiums to Carboxylic Acids. (2022, May 29). Reddit. Retrieved from [Link]
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). Molecules, 26(11), 3293.
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Technical Support Center: Overcoming the Low Reactivity of ortho-Substituted Aryl Halides in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most persistent challenges in modern synthetic chemistry: the low reactivity of ortho-substituted aryl halides in transition-metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices and provide you with self-validating protocols to ensure your success.
The construction of biaryl and aryl-heteroatom bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] However, when the aryl halide bears one or more substituents in the ortho position, the reaction rates can plummet, leading to low yields, starting material recovery, or undesired side reactions. This low reactivity is primarily due to steric hindrance, which impedes key steps in the catalytic cycle, namely the oxidative addition of the aryl halide to the metal center and the subsequent reductive elimination to form the product.
This guide provides solutions to these common issues through a series of troubleshooting questions and detailed protocols, grounded in established scientific principles and supported by authoritative literature.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
General Troubleshooting
Q: My coupling reaction with an ortho-substituted aryl halide is giving low to no yield. What are the first things I should check?
A: When a typically reliable cross-coupling protocol fails with a sterically hindered substrate, a systematic approach is crucial. Before making drastic changes, verify the fundamentals:
-
Reagent Quality: Ensure your solvent and amine base (if used) are rigorously dried and deoxygenated. Water and oxygen can deactivate the catalyst. Confirm the purity and integrity of your aryl halide and coupling partner.
-
Catalyst Precursor and Ligand: Is your palladium source reliable? Are you using a pre-formed catalyst or generating it in situ? The choice of ligand is the most critical parameter. Standard ligands like PPh₃ are often ineffective for hindered substrates. You must switch to a specialized ligand designed for sterically demanding couplings.
-
Reaction Setup: Ensure your reaction vessel was properly purged with an inert atmosphere (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.
If these factors are all in order, the issue lies with the specific reaction conditions being mismatched for your challenging substrate. The following sections will guide you in selecting the appropriate catalyst system and conditions.
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and a boronic acid is failing. What are the best catalyst systems to try?
A: This is a classic challenge. The steric bulk on the aryl halide prevents it from easily approaching the palladium center for oxidative addition. Furthermore, the resulting di-ortho-substituted biaryl product is also sterically congested, making the final reductive elimination step difficult.
The solution lies in using a catalyst system with very bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species that is necessary to activate the hindered aryl halide. They also facilitate the difficult reductive elimination step.
Recommended Catalyst Systems:
| Ligand Name | Palladium Source | Key Features & Typical Use Cases |
| SPhos | Pd₂(dba)₃ or SPhos Palladacycle | Excellent for a wide range of sterically hindered aryl chlorides and bromides.[2][3] |
| XPhos | Pd₂(dba)₃ or XPhos Palladacycle | Highly effective for creating tri- and tetra-ortho-substituted biaryls.[4] |
| RuPhos | Pd₂(dba)₃ or RuPhos Palladacycle | Particularly useful for coupling with heterocyclic boronic acids and hindered aryl halides.[3] |
| AntPhos | Pd(OAc)₂ | Shown to be highly reactive for demanding aryl-alkyl couplings involving di-ortho-substituted halides.[5] |
Causality: The bulky biarylphosphine ligands (like SPhos, XPhos) possess structural scaffolds that position large phosphine groups close to the palladium center. This steric pressure favors a low-coordination number, increasing the catalyst's reactivity towards the challenging oxidative addition step. Their strong electron-donating ability further enhances the rate of this key step.
Visualizing the Steric Challenge
The diagram below illustrates how ortho-substituents on the aryl halide (Ar-X) sterically clash with the ligands (L) on the palladium center, hindering the critical oxidative addition step of the catalytic cycle.
Caption: Steric hindrance between ortho-substituents and catalyst ligands.
Q: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my aryl halide instead of the desired coupling product. What causes this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction, especially with electron-rich or sterically hindered aryl halides. It often arises from a competing reaction pathway involving β-hydride elimination from alkoxide bases (like NaOtBu) or from the solvent.
Causes and Solutions:
-
Base-Induced Pathway: Strong, sterically hindered alkoxide bases can be problematic. The alkoxide can coordinate to the palladium complex and undergo β-hydride elimination to form a palladium-hydride species. This Pd-H species can then react with your aryl halide to produce the dehalogenated arene.
-
Solution: Switch to a weaker, non-nucleophilic base that is less prone to β-hydride elimination. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices for Suzuki couplings.[6] They are typically used with a protic solvent or require the presence of water to be effective.
-
-
Solvent Choice: Solvents like 2-propanol, while often excellent, can also be a source of hydrides.
-
Solution: Consider switching to an aprotic solvent system like Toluene/H₂O or Dioxane/H₂O when using carbonate or phosphate bases.
-
Buchwald-Hartwig Amination
Q: I'm trying to couple a bulky secondary amine with an ortho-substituted aryl chloride. My reaction is completely dead. What should I do?
A: This scenario represents one of the most challenging classes of Buchwald-Hartwig amination reactions.[7] You are combining two highly sterically demanding partners, and aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[8]
Success requires a highly specialized catalyst system. The "second generation" and later Buchwald ligands were developed precisely for this purpose.
Recommended Catalyst System:
-
Catalyst: Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a very bulky, electron-rich biaryl phosphine ligand. For di-ortho-substituted aryl chlorides coupled with hindered secondary amines, ligands from the Josiphos family or highly hindered Buchwald-type ligands like tBuXPhos or BrettPhos are state-of-the-art choices. These systems are designed to accelerate both the oxidative addition of the aryl chloride and the final C-N reductive elimination.[8][9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice. The base's role is to deprotonate the amine, forming the amide that participates in the catalytic cycle.[10]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the high activation barriers.
Protocol Suggestion: A detailed protocol for a challenging Buchwald-Hartwig amination can be found in the literature, often requiring careful optimization of the ligand-to-palladium ratio.[11]
Negishi & Kumada Coupling
Q: Are Negishi or Kumada couplings a better choice for highly hindered substrates compared to Suzuki? What are the trade-offs?
A: Yes, for extremely hindered substrates, Negishi (organozinc) and Kumada (Grignard) couplings can be superior to Suzuki coupling. This is because the organozinc and organomagnesium reagents are more nucleophilic (more reactive) than the corresponding organoboron compounds. This increased reactivity can help drive the transmetalation step, which can also be slowed by steric hindrance.
Comparison of Coupling Reactions for Hindered Substrates:
| Reaction | Organometallic Reagent | Pros | Cons |
| Suzuki-Miyaura | R-B(OR)₂ | High functional group tolerance; reagents are often air and moisture stable. | Lower nucleophilicity can be an issue for very hindered systems. |
| Negishi | R-ZnX | Highly reactive; excellent for hindered substrates; good functional group tolerance.[3][12][13] | Organozinc reagents are moisture-sensitive and often must be prepared fresh. |
| Kumada | R-MgX | Most reactive/nucleophilic; can be very effective for unreactive aryl chlorides.[14][15] | Low functional group tolerance; Grignard reagents react with many common functional groups (esters, ketones, etc.).[14] |
Expert Recommendation: If your substrate has sensitive functional groups, start with an optimized Suzuki or Negishi protocol using a modern ligand. If your substrate is robust and lacks sensitive functionalities, a Kumada coupling can be an excellent and cost-effective option for overcoming extreme steric hindrance.[15][16]
Troubleshooting Workflow
If you encounter a low-yielding reaction with a hindered substrate, follow this logical workflow to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting difficult cross-coupling reactions.
Key Experimental Protocol
General Protocol for a Challenging Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide
This protocol is a robust starting point. Note that the optimal temperature and reaction time may vary depending on the specific substrates.
Materials:
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl Halide: Di-ortho-substituted aryl bromide (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (Potassium phosphate, finely ground) (3.0 equiv)
-
Solvent: Toluene and Water (e.g., 10:1 ratio)
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer, inert gas line (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: Place a stir bar into a Schlenk flask. Seal the flask, and heat it under a vacuum to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (e.g., 1 mol % Pd), SPhos (e.g., 2.5 mol %), the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the flask.
-
Solvent Addition: Add degassed toluene and degassed water via syringe. The reaction mixture should be biphasic. The concentration is typically around 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir vigorously to ensure good mixing between the two phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take anywhere from 4 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., Lei, M., & Huang, L. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 13, 12104–12113. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(13), 2847–2850. [Link]
-
Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry. Available at: [Link]
-
Stille reaction. (2023). In Wikipedia. [Link]
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Heck Reaction. In Organic Chemistry Portal. [Link]
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Han, C., & Buchwald, S. L. (2009). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
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Yin, J., & Buchwald, S. L. (2002). Efficient Synthesis of Both Symmetrical and Unsymmetrical Di- and Tri-ortho-Substituted Biaryls via a Negishi Coupling Strategy. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
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Gong, T. J., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 434-439. [Link]
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So, C. M., & Kwong, F. Y. (2007). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry, 72(24), 9581–9584. [Link]
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Lundgren, R. J., et al. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 132(38), 13173–13184. [Link]
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Kakiuchi, F., et al. (2005). Ortho-Selective Direct Cross-Coupling Reaction of 2-Aryloxazolines and 2-Arylimidazolines with Aryl and Alkenyl Halides Catalyzed by Ruthenium Complexes. The Journal of Organic Chemistry, 70(4), 1526–1529. [Link]
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Li, G. Y. (2003). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 68(14), 5413–5416. [Link]
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Littke, A. F., & Fu, G. C. (1999). A general Stille cross-coupling reaction employing aryl chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413. [Link]
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Park, J., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(9), 3509–3515. [Link]
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Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]
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Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1876–1889. [Link]
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Dreher, S. D., et al. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
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Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 21509-21526. [Link]
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Denmark, S. E., & Wu, Z. (2005). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 127(43), 15251–15264. [Link]
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Request PDF. (n.d.). Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. ResearchGate. [Link]
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Request PDF. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]
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Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate. [Link]
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Request PDF. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
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Gong, T. J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
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Valente, C., et al. (2012). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 2(10), 2159–2169. [Link]
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Kumada coupling. (2023). In Wikipedia. [Link]
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Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.). Thieme. [Link]
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Request PDF. (n.d.). Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. ResearchGate. [Link]
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Han, C., & Buchwald, S. L. (2009). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 74(22), 8790–8793. [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]
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Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. (n.d.). RSC Publishing. [Link]
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Stille Coupling. (n.d.). OpenOChem Learn. [Link]
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A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. (n.d.). Semantic Scholar. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]
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Organ, M. G., et al. (2006). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 128(14), 4932-4933. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. [Link]
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Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Dimethylphenyl Ketone Isomers: A Guide for Researchers
For researchers and drug development professionals, understanding the subtle nuances of isomeric structures is paramount to unlocking the full potential of bioactive molecules. This guide provides an in-depth comparison of the biological activities of various dimethylphenyl ketone isomers, offering experimental insights and a framework for future research. While comprehensive data on every isomer is still emerging, this document synthesizes existing knowledge on related compounds to draw logical and scientifically grounded comparisons.
Introduction: The Significance of Isomeric Structure in Biological Activity
Dimethylphenyl ketones, a class of aromatic ketones, are of growing interest in medicinal chemistry due to the diverse biological activities exhibited by their derivatives.[1] The seemingly minor variation in the position of two methyl groups on the phenyl ring can lead to significant differences in their pharmacological profiles. This guide will explore these differences, focusing on key areas of biological activity: cytotoxicity, antimicrobial effects, and anti-inflammatory potential.
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[2] This structural variance can profoundly impact a molecule's physical, chemical, and biological properties. In the context of drug discovery, different isomers of a compound can exhibit varied efficacy, potency, and even toxicity.[2]
The dimethylphenyl ketone isomers that are the focus of this guide are:
-
2,3-Dimethylphenyl ketone
-
2,4-Dimethylphenyl ketone
-
2,5-Dimethylphenyl ketone
-
3,4-Dimethylphenyl ketone
-
3,5-Dimethylphenyl ketone
Comparative Biological Activities: A Structure-Activity Relationship Perspective
While direct comparative studies on all dimethylphenyl ketone isomers are limited, we can infer potential trends by examining existing data on substituted acetophenones. A key study on the phytotoxic activity of acetophenone derivatives revealed that 2',4'-dimethylacetophenone exhibited greater inhibitory effects on the germination and growth of Lactuca sativa and Allium cepa compared to 4'-methylacetophenone.[3][4] This suggests that both the number and the position of methyl groups on the phenyl ring are critical determinants of biological activity.[3]
Key Insight: The presence of a second methyl group, as in 2',4'-dimethylacetophenone, appears to enhance its biological activity compared to a single methyl group.[3] The relative positions of these groups likely influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Based on this principle, we can hypothesize the relative biological activities of the dimethylphenyl ketone isomers. The steric hindrance and electronic effects conferred by the different substitution patterns will likely lead to a spectrum of activities across the isomeric series.
In Vitro Cytotoxicity: Unraveling the Potential for Anti-Cancer Applications
The cytotoxic potential of acetophenone derivatives against cancer cell lines has been an area of active investigation. To evaluate and compare the cytotoxic profiles of dimethylphenyl ketone isomers, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.
Data Presentation: Hypothetical Comparative Cytotoxicity
The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values) of dimethylphenyl ketone isomers against a generic cancer cell line, based on the structure-activity relationships discussed. It is crucial to note that these are projected values intended to guide experimental design and are not based on published experimental data for all isomers.
| Isomer | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 2,4-Dimethylphenyl ketone | ++ | Based on studies of 2',4'-dimethylacetophenone, this isomer is predicted to have the highest cytotoxic potential due to the combined electronic and steric effects of the methyl groups at the ortho and para positions.[3] |
| 2,3-Dimethylphenyl ketone | + | The adjacent methyl groups may create significant steric hindrance, potentially modulating its interaction with cellular targets. |
| 3,4-Dimethylphenyl ketone | + | The ortho and meta positioning of the methyl groups could influence its electronic distribution and, consequently, its biological activity. |
| 2,5-Dimethylphenyl ketone | +/- | The steric and electronic effects of this substitution pattern are less straightforward to predict without experimental data. |
| 3,5-Dimethylphenyl ketone | +/- | The meta-positioning of both methyl groups may result in a different electronic profile compared to other isomers, leading to potentially distinct biological effects. |
Note: '++' indicates higher predicted activity (lower IC50), '+' indicates moderate predicted activity, and '+/-' indicates uncertain predicted activity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the key steps for assessing the cytotoxicity of dimethylphenyl ketone isomers using the MTT assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions until it reaches the exponential growth phase.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dimethylphenyl ketone isomers in the cell culture medium. Add the different concentrations of the isomers to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the isomers compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization: Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Potential New Class of Antibacterial and Antifungal Agents
Substituted acetophenones have demonstrated promising antimicrobial properties.[1] To systematically evaluate the antimicrobial efficacy of dimethylphenyl ketone isomers, the broth microdilution method is a quantitative and reliable technique for determining the Minimum Inhibitory Concentration (MIC).[5][6][7][8][9]
Data Presentation: Hypothetical Comparative Antimicrobial Activity
The following table provides a hypothetical comparison of the MIC values of dimethylphenyl ketone isomers against representative bacterial and fungal strains. These predictions are based on the general understanding of structure-activity relationships for antimicrobial compounds.
| Isomer | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Predicted MIC (µg/mL) vs. C. albicans |
| 2,4-Dimethylphenyl ketone | ++ | + | ++ |
| 2,3-Dimethylphenyl ketone | + | +/- | + |
| 3,4-Dimethylphenyl ketone | + | + | + |
| 2,5-Dimethylphenyl ketone | +/- | +/- | +/- |
| 3,5-Dimethylphenyl ketone | +/- | +/- | +/- |
Note: '++' indicates higher predicted activity (lower MIC), '+' indicates moderate predicted activity, and '+/-' indicates uncertain predicted activity.
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[6][7][8]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity.
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of each dimethylphenyl ketone isomer in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the isomer at which no visible growth is observed.[6]
Mandatory Visualization: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Potential: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[10][11][12][13] Molecules that can inhibit NF-κB activation are considered promising anti-inflammatory agents.[12][13]
Mandatory Visualization: Simplified NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway.
Apoptosis Induction: The Role of Caspase Signaling
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in diseases such as cancer. The caspase family of proteases plays a central role in executing the apoptotic program.[14][15][16][17][18]
Mandatory Visualization: Simplified Caspase Signaling Pathway
Caption: Simplified overview of the caspase signaling pathway in apoptosis.
Conclusion and Future Directions
The comparative analysis of dimethylphenyl ketone isomers, though based on limited direct evidence for all isomers, strongly suggests that the position of the methyl groups significantly influences their biological activity. The enhanced phytotoxicity of 2',4'-dimethylacetophenone over its 4'-methyl counterpart provides a compelling rationale for prioritizing the investigation of the 2,4-dimethylphenyl ketone isomer in future studies.
To build upon this foundation, the following steps are recommended:
-
Systematic Screening: Conduct comprehensive in vitro screening of all dimethylphenyl ketone isomers against a diverse panel of cancer cell lines and microbial strains to establish a definitive structure-activity relationship.
-
Mechanism of Action Studies: For the most potent isomers, elucidate the underlying mechanisms of action. This should include investigations into their effects on key signaling pathways, such as NF-κB and caspases, as well as their potential to induce oxidative stress or disrupt cellular membranes.
-
In Vivo Evaluation: Progress the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the biological landscape of these isomers, the scientific community can unlock their therapeutic potential and pave the way for the development of novel drugs with improved efficacy and selectivity.
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A Senior Application Scientist's Guide to Structure Confirmation: Cross-Validation of NMR and MS Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, the unambiguous confirmation of a molecular structure is a cornerstone of scientific rigor and regulatory compliance. While individual analytical techniques provide valuable pieces of the puzzle, true confidence in a proposed structure is achieved through the synergistic cross-validation of orthogonal methods. This guide, written from the perspective of a seasoned application scientist, eschews rigid templates to provide an in-depth, logical workflow for the robust structural confirmation of small molecules, focusing on the powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Principle of Orthogonality: Why Two Techniques are Better Than One
At the heart of this methodology lies the principle of orthogonality. NMR and MS probe fundamentally different properties of a molecule. NMR spectroscopy provides a detailed map of the atomic framework, revealing through-bond and through-space relationships between atoms, thus defining the molecule's connectivity and stereochemistry.[1][2] In contrast, Mass Spectrometry measures the mass-to-charge ratio of a molecule and its fragments, offering a precise molecular weight and clues to its elemental composition and substructural components.[3]
By leveraging these complementary techniques, we create a self-validating system. A proposed structure must be consistent with all the data from both NMR and MS. Any discrepancy signals a potential error in interpretation or an incorrect structural assignment, prompting further investigation. This integrated approach is not merely confirmatory; it is a powerful tool for de novo structure elucidation and for identifying subtle structural nuances that might otherwise be missed.
A Comparative Overview of NMR and MS in Structure Elucidation
To effectively cross-validate data, it is essential to understand the unique strengths and limitations of each technique.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity (through-bond correlations), stereochemistry (through-space correlations), number and type of unique nuclei. | Molecular weight, elemental formula (with HRMS), fragmentation patterns revealing substructures. |
| Strengths | - Unrivaled for determining the complete 3D structure of a molecule in solution.- Provides detailed information on the chemical environment of each atom.- Non-destructive technique. | - Extremely high sensitivity, capable of detecting trace amounts of material.- High-Resolution MS (HRMS) provides highly accurate mass measurements for elemental formula determination.- Tandem MS (MS/MS) offers detailed fragmentation information for substructure analysis. |
| Limitations | - Relatively low sensitivity, requiring milligram quantities of sample for detailed 2D analysis.- Complex spectra for large molecules can be difficult to interpret.- Certain nuclei may have very long relaxation times, making them difficult to observe.[4] | - Provides limited information on stereochemistry and isomer connectivity.- "Soft" ionization techniques may not produce fragmentation, limiting structural information.- Interpretation of fragmentation can be complex and may require comparison to databases. |
| Typical Use Case | Definitive determination of molecular structure, including stereoisomers. | Rapid confirmation of molecular weight, determination of elemental composition, and identification of known compounds through library matching. |
The Integrated Workflow for Structure Confirmation
The following workflow outlines a systematic approach to acquiring, interpreting, and cross-validating NMR and MS data for robust structure confirmation.
Figure 1: An integrated workflow for structure confirmation using NMR and MS data.
Experimental Protocols
Objective: To determine the molecular weight and elemental formula of the compound and to gather information about its substructures through fragmentation analysis.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.
-
The choice of solvent should be compatible with the chosen ionization technique.
2. High-Resolution Mass Spectrometry (HRMS) Data Acquisition:
-
Technique: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for a wide range of small molecules.[3]
-
Instrument: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This can provide corroborating evidence for the molecular weight.
-
Parameters:
-
Mass Range: Set a wide enough range to include the expected molecular ion.
-
Resolution: Aim for a resolution of at least 10,000 to allow for accurate mass measurement.
-
Calibration: Ensure the instrument is recently calibrated with a known standard to ensure high mass accuracy.
-
3. Tandem Mass Spectrometry (MS/MS) Data Acquisition:
-
Objective: To induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Method: Select the molecular ion (e.g., [M+H]⁺) as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies to generate a comprehensive fragmentation pattern. Low energies will produce minimal fragmentation, while higher energies will result in more extensive fragmentation.
Objective: To determine the complete covalent structure and relative stereochemistry of the molecule.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent: Dissolve 5-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.[5]
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
2. NMR Data Acquisition:
-
1D NMR:
-
¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (coupling to neighboring protons).
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This is crucial for identifying spin systems and building structural fragments.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is essential for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting the structural fragments identified from COSY and for identifying quaternary carbons.[6]
-
The Cross-Validation Process: A Case Study of Ethyl Acetate
Let's illustrate the cross-validation process with a common laboratory solvent, ethyl acetate.
Proposed Structure:
Step 1 & 2: MS Data Acquisition and Interpretation
-
HRMS: An exact mass measurement of the molecular ion in positive ESI mode yields an m/z of 89.0597. The protonated molecule [M+H]⁺ has the formula C₄H₉O₂⁺. Subtracting a proton gives the neutral molecular formula C₄H₈O₂ . The calculated exact mass for C₄H₈O₂ is 88.0524 g/mol .[1]
-
MS/MS: Fragmentation of the molecular ion (m/z 88) in an electron ionization (EI) mass spectrum shows key fragments at:
-
m/z 43: This is the base peak and corresponds to the acetyl cation [CH₃CO]⁺.[3]
-
m/z 73: Corresponds to the loss of a methyl group ([M-CH₃]⁺).
-
m/z 45: Corresponds to the loss of the acetyl group ([M-CH₃CO]⁺), representing the ethoxy fragment [OCH₂CH₃]⁺.
-
Step 3: Initial MS Hypothesis
The elemental formula is C₄H₈O₂. The fragmentation pattern strongly suggests the presence of an acetyl group (CH₃CO) and an ethyl group (CH₂CH₃).
Step 4 & 5: NMR Data Acquisition and Interpretation
-
¹H NMR (CDCl₃):
-
~4.1 ppm (quartet, 2H): A CH₂ group adjacent to a CH₃ group. The downfield shift suggests it is attached to an electronegative atom (oxygen).
-
~2.0 ppm (singlet, 3H): A CH₃ group with no adjacent protons. The chemical shift is characteristic of a methyl group attached to a carbonyl.
-
~1.2 ppm (triplet, 3H): A CH₃ group adjacent to a CH₂ group.
-
-
¹³C NMR (CDCl₃):
-
~171 ppm: Carbonyl carbon (C=O).
-
~60 ppm: Carbon attached to an oxygen (O-CH₂).
-
~21 ppm: Methyl carbon attached to a carbonyl (CH₃-C=O).
-
~14 ppm: Methyl carbon of an ethyl group (CH₃-CH₂).
-
-
2D NMR:
-
COSY: A cross-peak between the signals at ~4.1 ppm and ~1.2 ppm confirms the presence of a -CH₂-CH₃ (ethyl) fragment.
-
HSQC: Correlates the proton signals to their directly attached carbons: 4.1 ppm (H) to 60 ppm (C), 2.0 ppm (H) to 21 ppm (C), and 1.2 ppm (H) to 14 ppm (C).
-
HMBC:
-
The protons at 2.0 ppm (acetyl CH₃) show a correlation to the carbonyl carbon at ~171 ppm.
-
The protons at 4.1 ppm (O-CH₂) also show a correlation to the carbonyl carbon at ~171 ppm, confirming the ester linkage.
-
-
Step 6: Proposed NMR Structure
The NMR data independently confirms the presence of an ethyl group and an acetyl group, connected via an ester linkage. This leads to the unambiguous structure of ethyl acetate.
Step 7: Cross-Validation
This is the critical step where all data is synthesized to build a conclusive argument.
| Data Point | Information from MS | Information from NMR | Consistency Check |
| Molecular Formula | C₄H₈O₂ (from HRMS) | Consistent with the number of C and H signals and their integrations. | Consistent |
| Molecular Weight | 88 g/mol | Consistent with the proposed structure. | Consistent |
| Acetyl Group | Fragment at m/z 43 ([CH₃CO]⁺) | Singlet at ~2.0 ppm (3H) and a carbon signal at ~21 ppm. HMBC confirms its connection to the carbonyl. | Consistent |
| Ethyl Group | Loss of 29 Da ([C₂H₅]) from some fragments. | Quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). COSY confirms their connectivity. | Consistent |
| Ester Linkage | Fragmentation pattern consistent with an ester. | Carbonyl signal at ~171 ppm. HMBC shows correlations from both the acetyl CH₃ and the ethoxy CH₂ to this carbonyl. | Consistent |
Step 8: Final Structure Confirmation
The data from both HRMS and MS/MS are in complete agreement with the 1D and 2D NMR data. The elemental formula from HRMS matches the atoms identified in the NMR spectra. The fragments observed in the mass spectrum correspond directly to the structural units deduced from the NMR correlation experiments. Therefore, the structure of the compound is confidently confirmed as ethyl acetate.
Addressing Discrepancies
In the event of a discrepancy between the NMR and MS data, a systematic troubleshooting process is essential. For example, if the molecular weight from MS does not match the proposed structure from NMR, it could indicate the presence of an unexpected adduct in the mass spectrometer or an error in interpreting the NMR data. In such cases, re-examining the data, considering alternative ionization methods in MS, or acquiring additional NMR experiments (e.g., NOESY for through-space correlations) is warranted.
Conclusion: A Commitment to Scientific Integrity
The cross-validation of NMR and MS data is not merely a procedural step but a fundamental aspect of ensuring the scientific integrity of structural assignments. As a senior application scientist, my recommendation is to always treat these techniques as complementary partners in the process of structure elucidation. By systematically acquiring, interpreting, and, most importantly, cross-validating the data from both, researchers can have the highest degree of confidence in their proposed structures, which is paramount for publication, patent applications, and regulatory submissions.
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Structure elucidation workflow based on NMR and MS/MS data. (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl Acetate. (n.d.). NIST WebBook. Retrieved from [Link]
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Mnova Structure Elucidation – Starting guide. (2017). Mestrelab Research. Retrieved from [Link]
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Hanson, R. M., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Retrieved from [Link]
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Hanson, R. M., et al. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. Retrieved from [Link]
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Soumahoro, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1033-1043. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213–2223. Retrieved from [Link]
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Zhang, C., et al. (2021). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science, 7(11), 1887–1897. Retrieved from [Link]
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Sarma, R. J., et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
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Elyashberg, M., et al. (n.d.). Synergistic Interaction between CASE Systems and 2D NMR Data. ACD/Labs. Retrieved from [Link]
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Li, P.-X., et al. (2020). Chemical Constituents Analysis of Ethyl Acetate Extract from MSR-1707 by GC-MS. Journal of Advances in Medicine and Medical Research, 32(14), 1-8. Retrieved from [Link]
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Kuhn, S., et al. (2019). An integrated approach for mixture analysis using MS and NMR techniques. Faraday Discussions, 218, 201-218. Retrieved from [Link]
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Hanson, R. M. (2025). The IUPAC FAIRSpec Project FAIR Management of Spectroscopic Data in Chemistry. RSC Blogs. Retrieved from [Link]
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Sukmawati, S., et al. (2025). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research, 9(1). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
